molecular formula C21H22O11 B3029171 (2R)-Flavanomarein

(2R)-Flavanomarein

Cat. No.: B3029171
M. Wt: 450.4 g/mol
InChI Key: DGGOLFCPSUVVHX-HIFIWIPGSA-N
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Description

(R)-2-(3,4-Dihydroxyphenyl)-8-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one has been reported in Coreopsis with data available.

Properties

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15-,16-,18+,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGOLFCPSUVVHX-HIFIWIPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S)-Flavanomarein: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Flavanomarein, also known as isookanin-7-O-β-D-glucopyranoside, is a flavanone, a type of flavonoid, naturally occurring in various plant species, including Coreopsis tinctoria and Laurentia atropurpurea.[1][2] This document provides a comprehensive technical overview of (2S)-Flavanomarein, summarizing its chemical structure, physicochemical properties, spectroscopic data, biological activities, and associated signaling pathways. Detailed experimental protocols are also provided to facilitate further research and development.

It is important to note that while the topic specifies "(2R)-Flavanomarein," the predominant stereoisomer reported in scientific literature and chemical databases for the compound with CAS number 577-38-8 is the (2S) configuration at the C2 position of the flavanone core. This guide will focus on the properties and activities of (2S)-Flavanomarein.

Chemical Structure and Properties

(2S)-Flavanomarein possesses a C6-C3-C6 backbone characteristic of flavonoids, with a glucose moiety attached at the C7 position.

Table 1: Chemical Identification of (2S)-Flavanomarein

IdentifierValueCitation
IUPAC Name (2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]
Synonyms Isookanin-7-glucoside, Flavomarein, Flavonomarein[2][3]
CAS Number 577-38-8[2]
Molecular Formula C₂₁H₂₂O₁₁[2]
Molecular Weight 450.39 g/mol [2]
Chemical Structure A flavanone glycoside[2]

Table 2: Physicochemical Properties of (2S)-Flavanomarein

PropertyValueCitation
Appearance Powder[4]
Melting Point 237-243 °C[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[4]
XLogP3 -0.3[3]
Topological Polar Surface Area (TPSA) 186 Ų[1]
Hydrogen Bond Donor Count 7[5]
Hydrogen Bond Acceptor Count 11[5]
Rotatable Bond Count 4[5]
Storage Temperature -20°C or 2-8°C[2]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key technique for the identification and characterization of (2S)-Flavanomarein.

Table 3: Mass Spectrometry Data for (2S)-Flavanomarein

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)InstrumentationCitation
ESI+451.123488 [M+H]⁺289.07074, 163.03926, 153.01619LC-ESI-QTOF[6]
ESI-449.4 [M-H]⁻135, 151, 286Flow-injection QqQ/MS[6]

The fragmentation pattern in positive ion mode typically involves the loss of the glucose moiety (162 Da) to yield the aglycone, followed by further fragmentation of the flavanone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, a complete and publicly available assignment of the ¹H and ¹³C NMR spectra for (2S)-Flavanomarein could not be definitively sourced from the reviewed literature. Researchers are advised to perform their own structural confirmation using 1D and 2D NMR techniques upon isolation or acquisition of the compound. The expected spectra would show characteristic signals for the flavanone skeleton and the glucose unit.

Biological Activities and Signaling Pathways

(2S)-Flavanomarein has demonstrated a range of biological activities, primarily linked to its antioxidant properties.

Table 4: Summary of Biological Activities and Quantitative Data

Biological ActivityAssay/ModelKey Findings/Quantitative DataCitation
Antioxidant Activity DPPH Radical ScavengingIC₅₀ values for flavonoids can range from approximately 10 to over 100 µg/mL, depending on the specific structure.[5][7]
ABTS Radical ScavengingIC₅₀ values for flavonoids can be in the range of 5 to 15 µg/mL.[5]
Lipid-Lowering Effects Free Fatty Acid-Induced HepG2 CellsReduces intracellular lipid accumulation and triglyceride levels.[8]
Anti-diabetic Nephropathy Streptozotocin-induced diabetic rat modelAlleviates renal injury by reducing biomarkers such as blood urea nitrogen (BUN), serum creatinine, and urinary microalbumin.[9]
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in various diseases, including cancer and diabetes. Flavonoids, including flavanones, have been shown to modulate this pathway, often leading to therapeutic effects. While the direct interaction of (2S)-Flavanomarein with PI3K/Akt has not been fully elucidated, molecular docking studies on similar flavanones suggest potential inhibitory interactions with key proteins in this pathway, such as Akt1.[1][10]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival, Proliferation, Metabolism mTORC1->Cell_Survival Flavanomarein (2S)-Flavanomarein Flavanomarein->Akt inhibits?

Figure 1: Potential modulation of the PI3K/Akt signaling pathway by (2S)-Flavanomarein.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, inducing the expression of a battery of antioxidant and cytoprotective genes. Flavonoids are well-known activators of the Nrf2/ARE pathway.[11] They can promote the dissociation of Nrf2 from Keap1, leading to an enhanced antioxidant response.[12]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 disrupts Flavanomarein (2S)-Flavanomarein Flavanomarein->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Figure 2: Activation of the Nrf2/ARE antioxidant pathway by (2S)-Flavanomarein.

Experimental Protocols

Protocol 1: In Vitro Lipid Accumulation Assay in HepG2 Cells

This protocol is adapted from methodologies used to assess the lipid-lowering effects of compounds in a cell-based model of hepatic steatosis.[13]

  • Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Steatosis: Seed HepG2 cells in 96-well plates. After reaching 80-90% confluency, induce lipid accumulation by treating the cells with a mixture of free fatty acids (e.g., a 2:1 molar ratio of oleic acid to palmitic acid, complexed to BSA) for 24 hours.

  • Treatment: Co-treat the cells with various concentrations of (2S)-Flavanomarein (dissolved in DMSO, final concentration ≤0.1%) and the free fatty acid mixture for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., fenofibrate).

  • Lipid Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Wash again with PBS.

    • Stain intracellular lipid droplets with Oil Red O or a fluorescent dye such as BODIPY 493/503 for 30-60 minutes.

  • Quantification:

    • For Oil Red O, extract the dye with isopropanol and measure the absorbance at approximately 510 nm.

    • For BODIPY, measure the fluorescence intensity using a microplate reader (excitation/emission ~485/515 nm).

    • Normalize the lipid content to cell viability, which can be assessed in a parallel plate using an MTT or CCK-8 assay.

Protocol 2: In Vivo Diabetic Nephropathy Model in Rats

This protocol is based on standard methods for inducing and evaluating diabetic nephropathy in rodent models.[9]

  • Animal Model: Use male Sprague-Dawley or Wistar rats (6-8 weeks old).

  • Induction of Diabetes: After a one-week acclimatization period, induce type 2 diabetes by feeding the rats a high-fat diet for 2-4 weeks, followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ; 30-40 mg/kg body weight), dissolved in citrate buffer (pH 4.5). Monitor blood glucose levels; rats with fasting blood glucose >250 mg/dL are considered diabetic.

  • Treatment Groups: Divide the diabetic rats into several groups:

    • Diabetic control (vehicle treatment).

    • (2S)-Flavanomarein treated groups (e.g., low and high doses, administered daily by oral gavage).

    • Positive control (e.g., an ACE inhibitor like lisinopril).

    • A non-diabetic control group.

  • Treatment Period: Continue the treatment for 8-12 weeks.

  • Biomarker Analysis:

    • Weekly: Monitor body weight and blood glucose levels.

    • End of Study: Place rats in metabolic cages to collect 24-hour urine for measurement of urinary microalbumin and creatinine. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).

  • Histopathology: At the end of the study, euthanize the animals and harvest the kidneys. Fix a portion of the kidney tissue in 10% neutral buffered formalin for histopathological examination (e.g., H&E and PAS staining) to assess glomerular and tubular damage.

Experimental Workflow Visualization

The isolation and purification of (2S)-Flavanomarein from its natural source, such as Coreopsis tinctoria, is a multi-step process. The following diagram illustrates a typical workflow.

Isolation_Workflow Plant_Material Dried Coreopsis tinctoria flowers Extraction Solvent Extraction (e.g., 75% Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Flavonoid Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Fractionation Elution with Ethanol Gradient Macroporous_Resin->Fractionation Flavonoid_Rich_Fraction Flavonoid-Rich Fraction Fractionation->Flavonoid_Rich_Fraction Column_Chromatography Silica Gel or Sephadex Column Chromatography Flavonoid_Rich_Fraction->Column_Chromatography Purification Further Purification (e.g., Preparative HPLC) Column_Chromatography->Purification Pure_Compound (2S)-Flavanomarein Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Figure 3: General workflow for the isolation and purification of (2S)-Flavanomarein.

Conclusion

(2S)-Flavanomarein is a promising natural compound with significant antioxidant and metabolic regulatory properties. Its potential to modulate key signaling pathways such as PI3K/Akt and Nrf2/ARE makes it a valuable candidate for further investigation in the context of metabolic disorders, particularly diabetic nephropathy, and conditions associated with oxidative stress. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this flavanone glycoside.

References

Unveiling the Natural Reserves of (2R)-Flavanomarein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of (2R)-Flavanomarein, a flavanone of significant interest for its potential therapeutic properties. This document outlines the primary plant source, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic origin.

Primary Natural Source: Coreopsis tinctoria Nutt.

This compound is predominantly found in the flowering tops of Coreopsis tinctoria Nutt., a medicinal plant also known as "Snow Chrysanthemum".[1][2] This plant is a rich source of various flavonoids, with this compound being one of its main active components.[1]

Quantitative Analysis of this compound in Coreopsis tinctoria

The concentration of this compound varies depending on the part of the plant and the extraction method used. The following tables summarize the quantitative data from different studies.

Table 1: Concentration of this compound in Different Parts of Coreopsis tinctoria

Plant PartMethodConcentration (mg/g of dry weight)Reference
FlowersCapillary Zone ElectrophoresisVaries (specific value not in snippet)[3][4]
BudsCapillary Zone ElectrophoresisVaries (specific value not in snippet)[3][4]
SeedsCapillary Zone ElectrophoresisVaries (specific value not in snippet)[3][4]
StemsCapillary Zone ElectrophoresisVaries (specific value not in snippet)[3][4]
LeavesCapillary Zone ElectrophoresisVaries (specific value not in snippet)[3][4]

Table 2: Concentration of this compound in Coreopsis tinctoria Flowering Top Extracts

Extract TypeMethodConcentration (% of extract)Reference
Fresh Aqueous ExtractHPLC4.4 - 7.9%[5]
Ethyl Acetate FractionHPLCNot specified[5]
Enriched Ethanol ExtractHPLC138.50 mg/g[6]

Experimental Protocols

Extraction of this compound from Coreopsis tinctoria Flowering Tops

This protocol is based on a traditional infusion method followed by solvent partitioning.

Materials:

  • Dried flowering tops of Coreopsis tinctoria

  • Deionized water

  • Hexane

  • Ethyl acetate (AcOEt)

Procedure:

  • Infusion: Prepare an infusion by adding 150 mL of boiling water to 5 g of dried Coreopsis tinctoria flowering tops.[7]

  • Allow the mixture to steep and then cool to room temperature.

  • Filter the infusion to remove solid plant material.

  • Solvent Partitioning:

    • Perform a liquid-liquid extraction of the aqueous infusion with an equal volume of a 1:1 (v/v) mixture of hexane and ethyl acetate. Separate the layers and collect the aqueous fraction.

    • Further partition the aqueous fraction with an equal volume of 100% ethyl acetate.[7]

    • Collect the ethyl acetate fraction, which will be enriched with this compound.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

Isolation of this compound by Column Chromatography

Materials:

  • Crude ethyl acetate extract of Coreopsis tinctoria

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a glass column with silica gel slurried in the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[5]

  • Sephadex LH-20 Chromatography:

    • Pool the fractions containing this compound from the silica gel column and concentrate them.

    • Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent and collect fractions. This step helps to remove smaller impurities.

  • Purity Assessment: Analyze the purified fractions by HPLC to confirm the purity of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • C18 analytical column (e.g., 100 x 2.0 mm i.d., 2.5μm).[7]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing 0.5% formic acid.[7]

    • Gradient Example: Start with 5% acetonitrile and increase to 20% over 60 minutes.[7]

  • Flow Rate: 0.25 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 280 nm for flavanones.[5]

  • Injection Volume: 5 µL.[7]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Accurately weigh the extract or plant material, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

This compound is a flavanone, a class of flavonoids synthesized through the phenylpropanoid pathway. The flavanone backbone is formed from phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule, along with three molecules of malonyl-CoA, enters the flavonoid biosynthesis pathway. The key enzymes chalcone synthase (CHS) and chalcone isomerase (CHI) are responsible for the formation of the flavanone core structure. It is suggested that this compound is formed from its corresponding chalcone, marein, through a chemical ring closure.[5]

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Marein (Chalcone) p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone CHS Flavanomarein This compound (Flavanone) Chalcone->Flavanomarein CHI (isomerization) G Plant_Material Coreopsis tinctoria (Flowering Tops) Extraction Extraction (Infusion) Plant_Material->Extraction Partitioning Solvent Partitioning (Hexane/EtOAc, EtOAc) Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Purified_Compound Purified this compound Isolation->Purified_Compound Quantification Quantification (HPLC-PDA) Purified_Compound->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

The Biosynthesis of (2R)-Flavanomarein in Coreopsis tinctoria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of (2R)-Flavanomarein, a key bioactive flavonoid found in the medicinal plant Coreopsis tinctoria. This document outlines the enzymatic steps, relevant quantitative data, and detailed experimental protocols for the study of this pathway, intended to support further research and development in phytochemistry and drug discovery.

Introduction

Coreopsis tinctoria Nutt., a member of the Asteraceae family, is a plant with a rich history in traditional medicine, known for its therapeutic properties in managing conditions such as hyperlipidemia, hypertension, and diabetes.[1] The primary active constituents responsible for these effects are flavonoids, with flavanomarein being a major component.[1][2] Understanding the biosynthesis of flavanomarein is crucial for optimizing its production, exploring its pharmacological potential, and developing novel therapeutic agents. This guide synthesizes current knowledge on the metabolic route to this compound in C. tinctoria.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through the general flavonoid pathway, starting from the primary metabolite phenylalanine. This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. While the complete enzymatic machinery specific to C. tinctoria is an active area of research, a putative pathway can be constructed based on identified metabolites and conserved plant biosynthetic logic.

The key steps are initiated by the conversion of phenylalanine to cinnamic acid, which is then converted to 4-coumaroyl-CoA. This precursor enters the core flavonoid pathway, leading to the formation of a chalcone scaffold, which is subsequently isomerized, hydroxylated, and glycosylated to yield this compound. Key enzymes in this pathway that have been identified in C. tinctoria through transcriptomic studies include Phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), Cinnamate-4-hydroxylase (C4H), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonoid 3'-hydroxylase (F3'H).[3][4]

G Putative Biosynthesis Pathway of this compound in Coreopsis tinctoria Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin  PAL PAL_node Phe->PAL_node Cou p-Coumaric acid Cin->Cou  C4H C4H_node Cin->C4H_node CouCoA 4-Coumaroyl-CoA Cou->CouCoA  4CL _4CL_node Cou->_4CL_node NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone  CHS MalCoA 3x Malonyl-CoA MalCoA->NaringeninChalcone  CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin  CHI (spontaneous or enzymatic) CHI_node NaringeninChalcone->CHI_node Eriodictyol (2S)-Eriodictyol Naringenin->Eriodictyol  F3'H F3primeH_node Naringenin->F3primeH_node Dihydroquercetin (2R,3R)-Dihydroquercetin (Taxifolin) Eriodictyol->Dihydroquercetin  F3H F3H_node Eriodictyol->F3H_node Flavanomarein This compound Dihydroquercetin->Flavanomarein  UGT UGT_node Dihydroquercetin->UGT_node PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H UGT UGT PAL_node->PAL C4H_node->C4H _4CL_node->_4CL CHS_node CHS_node->CHS CHI_node->CHI F3primeH_node->F3primeH F3H_node->F3H UGT_node->UGT

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

The concentration of flavonoids, including flavanomarein, varies depending on the part of the plant and its developmental stage. The flowers of C. tinctoria generally exhibit the highest concentration of these compounds.

Table 1: Total Flavonoid Content in Coreopsis tinctoria

Plant Part/StageTotal Flavonoid Content (mg/g)Reference
Flowers (Stage 3)81.60[3]
Flowers (Stage 1)73.65[3]
Flowers (Stage 2)68.78[3]
Flowers (Stage 4)45.98[3]
Buds12.57 - 13.73%[3]

Table 2: Concentration of Key Flavonoids in Coreopsis tinctoria Flowers

CompoundConcentration Range (µg/g)Analytical MethodReference
FlavanomareinVaries significantly with origin and developmental stageCZE, UPLC-MS/MS[5][6][7]
OkaninVariesCZE[5][6]
Taxifolin-7-O-glucosideVariesCZE[5][6]
Quercetagetin-7-O-glucosideVariesCZE[5][6]
Okanin 4'-O-glucosideVariesCZE[5][6]

Note: Specific quantitative values for enzyme kinetics (Km, Vmax) and absolute gene expression levels for the enzymes in the this compound pathway in C. tinctoria are not yet widely available in the literature and represent a key area for future research.

Experimental Protocols

Extraction and Quantification of Flavanomarein and Other Flavonoids

This section details a general workflow for the extraction and analysis of flavonoids from C. tinctoria, adapted from methodologies reported in the literature.[5][6][7]

G General Workflow for Flavonoid Analysis start Plant Material Collection (e.g., flowers of C. tinctoria) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol or Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration purification Optional: Solid Phase Extraction (SPE) for sample clean-up filtration->purification analysis Instrumental Analysis purification->analysis hplc UPLC-MS/MS analysis->hplc  Qualitative and Quantitative cze Capillary Zone Electrophoresis (CZE) analysis->cze  Quantitative data Data Processing and Quantification hplc->data cze->data

Caption: Workflow for flavonoid extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction

  • Sample Preparation: Collect fresh plant material (e.g., flowers), dry at a controlled temperature (e.g., 50°C) to a constant weight, and grind into a fine powder.

  • Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol (or 70% ethanol).

  • Ultrasonication: Sonicate the mixture for 30-60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more to ensure complete extraction.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter into a vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of Flavonoids [7]

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem quadrupole time-of-flight mass spectrometer (UPLC-QTOF-MS).

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.05% formic acid

    • B: Acetonitrile with 0.05% formic acid

  • Gradient Elution:

    • 0–1 min, 10–20% B

    • 1–9 min, 20–70% B

    • 9–12.5 min, 70–95% B

    • 12.5–13.5 min, 95% B

    • 13.5–13.6 min, 95–10% B

    • 13.6–15 min, 10% B

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: Operated in both positive and negative ion modes for comprehensive metabolite identification.

In Vitro Chalcone Isomerase (CHI) Activity Assay

This protocol is a general method for assessing the activity of CHI, a key enzyme in the flavanomarein pathway, and can be adapted for protein extracts from C. tinctoria.[8]

Protocol 3: Recombinant Protein Expression and Assay

  • Gene Cloning and Expression:

    • Identify the putative CHI gene from C. tinctoria transcriptome data.

    • Amplify the open reading frame (ORF) by PCR.

    • Clone the ORF into an expression vector (e.g., pET-32a).

    • Transform the construct into an E. coli expression strain (e.g., BL21).

    • Induce protein expression with IPTG.

  • Protein Purification:

    • Lyse the bacterial cells and purify the recombinant CHI protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzymatic Assay:

    • Prepare a reaction mixture (total volume of 50 µL) containing:

      • 50 mM potassium phosphate buffer (pH 7.5)

      • 50 µM naringenin chalcone (substrate)

      • 10 µg of purified recombinant CHI protein

    • Use a protein extract from E. coli transformed with an empty vector as a negative control.

    • Incubate the reaction at 30°C for 5 minutes.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the product by adding 100 µL of ethyl acetate and vortexing.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Analyze the ethyl acetate supernatant by HPLC to detect the formation of naringenin from naringenin chalcone.

Conclusion and Future Directions

This guide provides a foundational understanding of the biosynthesis of this compound in Coreopsis tinctoria. The putative pathway highlights the key enzymatic steps and intermediates. While significant progress has been made in identifying the flavonoids present in this plant and the genes of the general flavonoid pathway, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in flavanomarein production.

Future research should focus on:

  • Enzyme Characterization: Isolation and kinetic characterization of the specific Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and UDP-glucose dependent glucosyltransferase (UGT) responsible for this compound synthesis in C. tinctoria.

  • Regulatory Network Analysis: Investigation of the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes in response to developmental and environmental cues.

  • Metabolic Engineering: Utilizing the knowledge of the pathway to engineer microbial or plant systems for enhanced production of flavanomarein for therapeutic applications.

By addressing these research gaps, a more complete picture of this important metabolic pathway will emerge, paving the way for novel applications in medicine and biotechnology.

References

(2R)-Flavanomarein: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-Flavanomarein, a flavonoid glycoside primarily isolated from Coreopsis tinctoria, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the biological and pharmacological effects of this compound, with a focus on its antioxidant and anti-inflammatory properties and its role in modulating key signaling pathways implicated in various disease states.

Chemical Identity and Isolation

This compound, with the chemical formula C₂₁H₂₂O₁₁ and a molecular weight of 450.39 g/mol , is structurally identified as (2R,3R)-taxifolin 7-O-β-D-glucopyranoside[1]. Its CAS number is 577-38-8[1][2]. The isolation of this compound from its primary source, the flowers of Coreopsis tinctoria, involves a multi-step process.

A general workflow for the isolation and purification of this compound is outlined below. This process typically involves extraction, followed by a series of chromatographic separations to yield the pure compound.

G start Dried Coreopsis tinctoria flowers extraction Extraction with a suitable solvent (e.g., 80% methanol) start->extraction concentration Concentration of the extract extraction->concentration fractionation Fractionation using macroporous resin (e.g., HP-20 resin) concentration->fractionation elution Elution with a gradient of ethanol fractionation->elution chromatography1 Column Chromatography (e.g., Silica gel or Sephadex) elution->chromatography1 purification Further purification by preparative HPLC chromatography1->purification end This compound purification->end

Figure 1: General workflow for the isolation of this compound.

Biological Activities and Pharmacological Effects

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These properties underpin its potential therapeutic applications in conditions such as acute pancreatitis and diabetic nephropathy.

Antioxidant Activity

Table 1: Antioxidant Activity of Flavonoids from Coreopsis tinctoria

CompoundAssayIC50 (μmol/L)
Okanin-4'-O-β-D-glucopyranosideDPPH17.29 ± 0.17
3',4',7,8-TetrahydroxyflavanoneDPPH70.09 ± 0.09
Okanin-4'-O-β-D-glucopyranosideABTS22.86 ± 0.21
3',4',7,8-TetrahydroxyflavanoneABTS33.4 ± 0.18

Note: Data for compounds other than this compound, presented for contextual understanding of flavonoids from the same source.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, which are closely linked to its antioxidant activity. It is known to modulate inflammatory signaling pathways, contributing to its protective effects in inflammatory conditions.

Modulation of Signaling Pathways

This compound exerts its biological effects through the modulation of critical intracellular signaling pathways, most notably the Nrf2/HO-1 and PI3K/Akt pathways.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription and subsequent protein expression. This cascade ultimately enhances the cell's antioxidant capacity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavanomarein This compound Keap1_Nrf2 Keap1-Nrf2 Complex Flavanomarein->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_degradation leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1_gene->Antioxidant_Enzymes leads to expression of Antioxidant_Enzymes->ROS neutralizes

Figure 2: Activation of the Nrf2/HO-1 pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell survival, growth, and metabolism. Flavonoids, including this compound, have been shown to modulate this pathway, which is often dysregulated in diseases like diabetic nephropathy.

Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis. In the context of diabetic nephropathy, modulation of this pathway by this compound may contribute to its protective effects on renal cells.

G Flavanomarein This compound Receptor Receptor Tyrosine Kinase Flavanomarein->Receptor modulates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream phosphorylates CellSurvival Cell Survival & Inhibition of Apoptosis Downstream->CellSurvival promotes

Figure 3: Modulation of the PI3K/Akt signaling pathway by this compound.

Pharmacological Effects in Disease Models

The therapeutic potential of this compound has been investigated in preclinical models of acute pancreatitis and diabetic nephropathy.

Acute Pancreatitis

In experimental models of acute pancreatitis, this compound has been shown to exert protective effects. While specific data on its impact on biochemical markers like serum amylase and lipase are not detailed in the available literature, the protective mechanism is attributed to its anti-inflammatory and antioxidant properties, likely mediated through the Nrf2/HO-1 pathway.

Diabetic Nephropathy

This compound has been identified as a promising agent for the management of diabetic nephropathy. Its beneficial effects are linked to its ability to modulate the PI3K/Akt pathway, which is implicated in the pathogenesis of this condition. Although quantitative data on its effects on key markers such as proteinuria and serum creatinine levels are not extensively reported, its mechanism of action suggests a potential to ameliorate renal damage associated with diabetes.

Experimental Protocols

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the sample solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Prepare ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

  • Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.

  • Add different concentrations of the this compound solution to the ABTS radical solution.

  • Incubate for a specific time at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., HK-2 cells for diabetic nephropathy studies) and treat with various concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2/HO-1 and PI3K/Akt signaling pathways provides a mechanistic basis for its observed protective effects in preclinical models of acute pancreatitis and diabetic nephropathy. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific quantitative efficacy data and detailed investigation of its mechanism of action in various disease contexts. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration of this compound.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of (2R)-Flavanomarein

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory mechanisms of (2R)-Flavanomarein, a flavanone glycoside found in plants such as Coreopsis tinctoria Nutt., also known as Snow Chrysanthemum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While direct experimental data on isolated this compound is limited, this guide synthesizes the current understanding of its role as a key bioactive constituent and extrapolates its mechanistic pathways based on the well-established activities of the broader flavonoid class.

This compound is recognized as one of the principal active ingredients in Coreopsis tinctoria, a plant with traditional uses in managing conditions like diabetes and hypertension.[1][2] Network pharmacology studies suggest that flavanomarein may contribute to these effects by modulating various signaling pathways, including the PI3K/Akt, insulin, and mTOR pathways.[2] However, most research has focused on the effects of the whole plant extract or its total flavonoid content, underscoring the need for further investigation into the specific contributions of this compound.[3][4]

Antioxidant Mechanisms of Flavonoids: A Framework for this compound

Flavonoids are renowned for their antioxidant properties, which are foundational to their various health benefits. The primary mechanisms by which flavonoids are thought to exert these effects, and by extension, the putative mechanisms of this compound, include direct radical scavenging and modulation of cellular antioxidant defense systems.

Direct Radical Scavenging Activity

Flavonoids can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The effectiveness of this activity is often quantified using various in vitro assays.

Table 1: Representative In Vitro Antioxidant Activity of Flavonoids

Assay TypeDescriptionTypical IC₅₀ Range for Flavonoids (µg/mL)Key Structural Features for Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.1 - 100Presence of hydroxyl groups, particularly a catechol group in the B-ring.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants.1 - 50Similar to DPPH, hydroxyl groups are crucial.
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.100 - 5000 (µmol TE/g)Overall molecular structure and hydroxyl group positioning.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a blue-colored product.50 - 1000 (µmol Fe²⁺/g)Presence of electron-donating hydroxyl groups.

Note: The IC₅₀ values presented are representative of the flavonoid class and are not specific to this compound due to a lack of available data.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, flavonoids can enhance the cellular antioxidant defense network. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes.

Nrf2_Activation_by_Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavanomarein This compound (Putative) Flavanomarein->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription

Putative Nrf2-ARE Pathway Activation by this compound.

Anti-inflammatory Mechanisms of Flavonoids: A Framework for this compound

Chronic inflammation is a key driver of many diseases. Flavonoids have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most critical signaling pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Flavonoids are known to inhibit these pathways at multiple points.

  • NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[5][6][7]

  • MAPK Pathway: The MAPK family includes key kinases such as ERK, JNK, and p38. These are activated by various inflammatory signals and in turn activate transcription factors like AP-1, leading to the production of inflammatory cytokines. Flavonoids have been shown to suppress the phosphorylation of these MAPK proteins.[5][7][8]

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates Flavanomarein This compound (Putative Inhibitor) Flavanomarein->MAPK inhibits phosphorylation Flavanomarein->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Pro_inflammatory_Genes activates transcription NFkB_nuc->Pro_inflammatory_Genes activates transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Inhibition of NF-κB and MAPK Pathways by Flavonoids.
Inhibition of Pro-inflammatory Mediators

The activation of NF-κB and MAPK pathways leads to the increased expression and activity of enzymes and cytokines that drive the inflammatory response. Flavonoids can directly inhibit these mediators.

Table 2: Representative Anti-inflammatory Activity of Flavonoids

TargetDescriptionMethod of MeasurementTypical Inhibition Range for Flavonoids
Nitric Oxide (NO) Production Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation.Griess Assay in LPS-stimulated macrophages (e.g., RAW 264.7).IC₅₀: 10 - 100 µM
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Key signaling molecules that orchestrate the inflammatory response.ELISA or qPCR in LPS-stimulated macrophages or other relevant cell types.20 - 80% inhibition at 10-50 µM
Cyclooxygenase-2 (COX-2) Enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators.Western Blot or qPCR for expression; enzyme activity assays for function.IC₅₀: 5 - 50 µM
Lipoxygenase (LOX) Enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.Enzyme activity assays.IC₅₀: 1 - 20 µM

Note: The quantitative data are representative of the flavonoid class and are not specific to this compound due to a lack of available data.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the antioxidant and anti-inflammatory activity of flavonoids. These can be adapted for the specific investigation of this compound.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound (e.g., this compound) in methanol. A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[9][10]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Western Blot for NF-κB and MAPK Pathway Proteins
  • Cell Lysis: After treatment and/or stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to their total protein levels to determine the extent of activation.

Experimental_Workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays (Cell-based) DPPH DPPH Assay Data_Analysis_Antioxidant IC₅₀ Calculation DPPH->Data_Analysis_Antioxidant ABTS ABTS Assay ABTS->Data_Analysis_Antioxidant ORAC ORAC Assay ORAC->Data_Analysis_Antioxidant Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with this compound + LPS Stimulation Cell_Culture->Treatment NO_Assay NO Production (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA/qPCR) Treatment->Cytokine_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis_Anti_inflammatory Inhibition % & IC₅₀ NO_Assay->Data_Analysis_Anti_inflammatory Cytokine_Assay->Data_Analysis_Anti_inflammatory Pathway_Analysis Pathway Modulation Analysis Western_Blot->Pathway_Analysis Start This compound Sample Preparation Start->DPPH Start->ABTS Start->ORAC Start->Cell_Culture

References

An In-Depth Technical Guide on the Metabolism and Biotransformation Pathways of (2R)-Flavanomarein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-Flavanomarein, a prominent bioactive flavonoid glycoside primarily found in Coreopsis tinctoria, has garnered significant interest for its potential therapeutic properties. However, its clinical utility is influenced by its extensive metabolism and low bioavailability. This technical guide provides a comprehensive overview of the current understanding of the metabolism and biotransformation pathways of this compound, with a focus on preclinical data derived from rodent models.

Executive Summary

This compound, also known as marein, undergoes substantial biotransformation following administration, leading to a complex profile of metabolites. In vivo and in vitro studies have demonstrated that the primary metabolic routes include isomerization, hydrolysis, hydroxylation, glucuronidation, methylation, and dehydrogenation. The parent compound is rarely detected in systemic circulation after oral administration, indicating a high first-pass metabolism. The liver and gut microbiota play crucial roles in these metabolic conversions. This guide summarizes the identified metabolites, outlines the key metabolic pathways, and details the experimental methodologies used to elucidate these processes.

In Vivo Metabolism and Biotransformation

Studies in rat models have been instrumental in characterizing the in vivo metabolic fate of this compound. Following oral and intravenous administration, a multitude of metabolites have been identified in plasma, urine, and feces.

Identified Metabolites

A comprehensive analysis using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) has led to the identification of numerous metabolites. After oral administration in rats, a significant number of metabolites are formed, while the parent compound is often absent in plasma and urine, underscoring its extensive metabolism.[1] The identified metabolites result from a series of biotransformation reactions.

Primary Metabolic Pathways

The metabolism of this compound is multifaceted, involving both Phase I and Phase II reactions.[2] The key transformation pathways are detailed below.

Phase I Reactions:

  • Isomerization: this compound can isomerize to marein.

  • Hydrolysis: The glycosidic bond can be cleaved, releasing the aglycone.

  • Hydroxylation: The addition of hydroxyl groups to the flavonoid structure is a common modification.

  • Dehydrogenation: The removal of hydrogen atoms can also occur.

Phase II Reactions:

  • Glucuronidation: Conjugation with glucuronic acid is a major metabolic pathway for flavonoids, increasing their water solubility for excretion.[1]

  • Methylation: The addition of methyl groups is another key modification.

  • Acetylation: Acetyl group conjugation has also been observed.[1]

  • Sulfation: Conjugation with sulfate groups is a common route of flavonoid metabolism.

These reactions result in a diverse array of metabolites, which are then eliminated from the body, primarily through urine and feces.[1]

The major biotransformation pathways of this compound are depicted in the following diagram:

Flavanomarein_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Flavanomarein This compound Isomerization Isomerization Flavanomarein->Isomerization Isomerase Hydrolysis Hydrolysis Flavanomarein->Hydrolysis Hydrolase Hydroxylation Hydroxylation Isomerization->Hydroxylation CYP450 Hydrolysis->Hydroxylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Methylation Methylation Hydroxylation->Methylation COMT Sulfation Sulfation Hydroxylation->Sulfation SULTs Dehydrogenation Dehydrogenation Metabolites Metabolites (in Plasma, Urine, Feces) Dehydrogenation->Metabolites Glucuronidation->Metabolites Methylation->Metabolites Acetylation Acetylation Acetylation->Metabolites Sulfation->Metabolites Excretion Excretion Metabolites->Excretion

Biotransformation pathways of this compound.

In Vitro Metabolism

To further investigate the metabolic stability and pathways, in vitro studies using rat liver microsomes have been conducted. These experiments provide a controlled environment to study the enzymatic reactions involved in the biotransformation of this compound.

Rat Liver Microsome Studies

Incubation of this compound with rat liver microsomes has confirmed its metabolic transformation. One study reported a liver extraction rate of 0.08, suggesting good metabolic stability in this in vitro system.[1] These studies are crucial for identifying the specific enzymes, such as cytochrome P450 (CYP450) isoforms, responsible for the Phase I metabolic reactions.

The general workflow for a rat liver microsome experiment is illustrated below:

RLM_Workflow start Start prep_microsomes Prepare Rat Liver Microsomes start->prep_microsomes prep_reagents Prepare this compound and Cofactors (NADPH) start->prep_reagents incubation Incubate at 37°C prep_microsomes->incubation prep_reagents->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis Analyze Samples by UPLC-Q-TOF-MS/MS quenching->analysis data Data Analysis and Metabolite Identification analysis->data end End data->end

Workflow for in vitro metabolism study.

Quantitative Data

While numerous metabolites have been qualitatively identified, there is a notable lack of publicly available quantitative pharmacokinetic data for this compound and its individual metabolites. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile and for designing further studies. The tables below are structured to be populated as this data becomes available.

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compoundN/AN/AN/AN/A
Metabolite 1N/AN/AN/AN/A
Metabolite 2N/AN/AN/AN/A
...N/AN/AN/AN/A

N/A: Not Available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rats (Intravenous Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compoundN/AN/AN/AN/A
Metabolite 1N/AN/AN/AN/A
Metabolite 2N/AN/AN/AN/A
...N/AN/AN/AN/A

N/A: Not Available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the typical methodologies employed in the study of this compound metabolism.

In Vivo Metabolism Study in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration: this compound is typically administered via oral gavage or intravenous injection. The dosage and vehicle (e.g., 0.5% carboxymethylcellulose sodium) should be clearly defined.

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate method. Urine and feces are collected over specified intervals using metabolic cages.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Urine and fecal samples are homogenized. All samples are typically stored at -80°C until analysis. For analysis, samples undergo protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant is then used for analysis.

  • Analytical Method: UPLC-Q-TOF-MS/MS is the method of choice for identifying and quantifying metabolites.

In Vitro Rat Liver Microsome Incubation
  • Materials: Pooled rat liver microsomes, this compound, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation: this compound is incubated with the rat liver microsomes and the NADPH regenerating system in a shaking water bath at 37°C. Control incubations without the NADPH regenerating system are also performed.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.

  • Reaction Termination: The reaction is stopped at each time point by adding a quenching solvent, typically cold acetonitrile or methanol.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The samples are analyzed by UPLC-Q-TOF-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.

UPLC-Q-TOF-MS/MS Analysis
  • Chromatographic System: A typical system would be a Waters ACQUITY UPLC system or equivalent.

  • Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 column, is commonly used.

  • Mobile Phase: A gradient elution with two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTOF or a similar instrument, is used for detection.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often employed to detect a wide range of metabolites.

  • Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites, and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Conclusion and Future Directions

The metabolism of this compound is a complex process involving multiple biotransformation pathways, leading to a large number of metabolites and low bioavailability of the parent compound. While qualitative studies have provided a solid foundation for understanding these pathways, a significant gap exists in the quantitative pharmacokinetic data for both this compound and its individual metabolites. Future research should focus on:

  • Quantitative Pharmacokinetic Studies: Detailed pharmacokinetic studies are needed to determine the Cmax, Tmax, AUC, and t1/2 of the major metabolites to understand their systemic exposure and potential contribution to the overall pharmacological activity.

  • Enzyme Phenotyping: Identifying the specific CYP450 and UGT enzymes responsible for the metabolism of this compound will be crucial for predicting potential drug-drug interactions.

  • Human Metabolism Studies: As the current data is primarily from rodent models, studies on human metabolism are essential to assess the clinical relevance of these findings.

  • Bioactivity of Metabolites: The biological activities of the major metabolites should be investigated to determine if they contribute to the therapeutic effects attributed to Coreopsis tinctoria.

A thorough understanding of the metabolism and biotransformation of this compound is paramount for its successful development as a therapeutic agent. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field and highlights the critical areas for future investigation.

References

In Vivo Metabolic Fate of (2R)-Flavanomarein: A Technical Guide to Its Acetylation and Hydroxylation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the In Vivo Biotransformation of (2R)-Flavanomarein, Focusing on Acetylation and Hydroxylation Pathways, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the in vivo acetylation and hydroxylation of this compound, a flavonoid with significant therapeutic potential. The document outlines the metabolic pathways, presents quantitative data on metabolite formation, details experimental protocols for analysis, and visualizes the involved processes and potential signaling pathway interactions.

Introduction

This compound, a flavanone glycoside, has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potential health benefits. However, its efficacy and bioavailability are intrinsically linked to its metabolic fate within the body. In vivo, this compound undergoes extensive biotransformation, primarily through acetylation and hydroxylation, which significantly alters its biological activity and pharmacokinetic profile. Understanding these metabolic processes is crucial for the rational design of flavanomarein-based therapeutics and for predicting their in vivo performance.

In Vivo Metabolism of this compound

The primary metabolic transformations of this compound in vivo involve Phase I and Phase II reactions. Hydroxylation, a Phase I reaction, introduces hydroxyl groups onto the flavonoid skeleton, while acetylation, a Phase II reaction, involves the conjugation of an acetyl group. These modifications are primarily carried out by cytochrome P450 enzymes and N-acetyltransferases, respectively, mainly in the liver and intestines.

A study on the metabolism of flavanomarein in rats identified several metabolites formed through pathways including acetylation and hydroxylation following both oral and intravenous administration[1]. The identification of these metabolites was predominantly achieved using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a powerful technique for characterizing metabolites in complex biological matrices[1].

Quantitative Analysis of this compound Metabolites

While specific pharmacokinetic data for the acetylated and hydroxylated metabolites of this compound are not extensively available in the public domain, analysis of structurally similar flavonoids provides valuable insights into the expected quantitative parameters. The following table illustrates the typical pharmacokinetic profile of a parent flavonoid and its metabolites after oral administration in a rat model. This data is presented for illustrative purposes to guide researchers in their experimental design and interpretation.

Analyte Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) t1/2 (h)
This compound 150 ± 251.5 ± 0.5650 ± 1204.2 ± 0.8
Acetyl-flavanomarein 85 ± 152.0 ± 0.5450 ± 905.5 ± 1.1
Hydroxy-flavanomarein 60 ± 122.5 ± 0.6380 ± 756.1 ± 1.3

Note: The data in this table are hypothetical and based on typical values observed for structurally related flavonoids. Actual values for this compound and its metabolites should be determined experimentally.

Experimental Protocols

In Vivo Animal Study

Objective: To study the in vivo metabolism of this compound in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Metabolic cages

  • UPLC-QTOF-MS system

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Fast the rats overnight with free access to water before dosing.

  • Administer this compound orally or intravenously at a predetermined dose.

  • Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • House the rats in metabolic cages to collect urine and feces for 24 or 48 hours post-dosing.

  • Process and store the urine and feces samples at -80°C.

Sample Preparation for UPLC-QTOF-MS Analysis

Objective: To extract this compound and its metabolites from plasma, urine, and feces for analysis.

Plasma:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-QTOF-MS analysis.

Urine:

  • Thaw urine samples on ice.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove particulates.

  • Dilute the supernatant with an equal volume of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Feces:

  • Homogenize fecal samples with a suitable solvent (e.g., methanol).

  • Sonicate the homogenate for 30 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants, evaporate to dryness, and reconstitute as described for plasma samples.

UPLC-QTOF-MS Analysis

Objective: To identify and quantify this compound and its metabolites.

  • Chromatographic System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Waters Xevo G2-XS QTOF

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Data Acquisition: Full scan MS and targeted MS/MS modes.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage animal_prep Rat Acclimatization & Fasting dosing Oral/IV Administration of this compound animal_prep->dosing sampling Blood, Urine & Feces Collection dosing->sampling plasma_prep Plasma Protein Precipitation sampling->plasma_prep urine_prep Urine Dilution & Filtration sampling->urine_prep feces_prep Feces Homogenization & Extraction sampling->feces_prep uplc_qtof_ms UPLC-QTOF-MS Analysis plasma_prep->uplc_qtof_ms urine_prep->uplc_qtof_ms feces_prep->uplc_qtof_ms data_analysis Metabolite Identification & Quantification uplc_qtof_ms->data_analysis

Caption: Experimental workflow for in vivo metabolism study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation (CYP450s) acetylated Acetylated Metabolites parent->acetylated Acetylation (NATs) glucuronidated Glucuronidated Metabolites parent->glucuronidated Glucuronidation (UGTs) hydroxylated->glucuronidated Glucuronidation

Caption: Metabolic pathways of this compound.

Potential Impact on Signaling Pathways

The acetylation and hydroxylation of flavonoids can significantly modulate their interaction with cellular signaling pathways. While direct evidence for this compound metabolites is still emerging, studies on other flavonoids suggest potential effects on key pathways involved in inflammation and cell survival.

  • NF-κB Signaling Pathway: Flavonoids and their metabolites are known to inhibit the NF-κB pathway, a central regulator of inflammation. Hydroxylation patterns on the flavonoid rings can influence the inhibitory potency. By suppressing NF-κB activation, these metabolites can downregulate the expression of pro-inflammatory cytokines and enzymes.

  • PI3K/Akt and MAPK Signaling Pathways: These pathways are crucial for cell survival, proliferation, and differentiation. Flavonoids have been shown to modulate PI3K/Akt and MAPK signaling, which can contribute to their anti-cancer and neuroprotective effects. The addition of acetyl and hydroxyl groups can alter the lipophilicity and steric hindrance of the flavonoid, thereby affecting its ability to interact with protein kinases in these pathways.

signaling_pathway cluster_metabolites Flavanomarein Metabolites cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes acetylated Acetylated Metabolite nfkb NF-κB Pathway acetylated->nfkb Inhibition pi3k_akt PI3K/Akt Pathway acetylated->pi3k_akt Modulation hydroxylated Hydroxylated Metabolite hydroxylated->nfkb Inhibition mapk MAPK Pathway hydroxylated->mapk Modulation inflammation ↓ Inflammation nfkb->inflammation cell_survival ↓ Cell Survival pi3k_akt->cell_survival apoptosis ↑ Apoptosis mapk->apoptosis

Caption: Potential modulation of signaling pathways.

Conclusion

The in vivo acetylation and hydroxylation of this compound are critical metabolic events that dictate its biological activity and therapeutic potential. This technical guide provides a foundational understanding of these processes, offering detailed experimental protocols and conceptual frameworks to aid researchers in this field. Further quantitative studies are necessary to fully elucidate the pharmacokinetic profiles of these metabolites and their precise impact on cellular signaling pathways, which will ultimately pave the way for the development of more effective flavonoid-based therapies.

References

An In-depth Technical Guide on the Glucuronidation and Methylation of (2R)-Flavanomarein Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Flavanomarein, a flavanone glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. However, its bioavailability and efficacy are heavily influenced by extensive metabolism following administration. The primary metabolic pathways for flavanomarein and its aglycone, liquiritigenin, are glucuronidation and methylation, which are crucial phase II detoxification processes. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) respectively, alter the physicochemical properties of the metabolites, affecting their biological activity and excretion. This technical guide provides a comprehensive overview of the glucuronidation and methylation of this compound metabolites, including detailed experimental protocols, quantitative data, and visualization of the involved metabolic and signaling pathways.

A study on the metabolism of flavanomarein following oral and intravenous administration in rats identified several metabolites, confirming that glucuronidation and methylation are key metabolic transformations.[1] While specific kinetic data for this compound metabolism is limited in publicly available literature, this guide incorporates representative quantitative data from studies on structurally similar flavonoids to provide a functional understanding of these processes.

Metabolic Pathways: Glucuronidation and Methylation

The metabolic fate of this compound primarily involves two key enzymatic reactions:

  • Glucuronidation: This process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the flavonoid structure. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion. For flavonoids, this typically occurs at available hydroxyl groups.

  • Methylation: This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone, a reaction catalyzed by catechol-O-methyltransferases (COMTs). Methylation can alter the biological activity of the flavonoid metabolites.

The interplay of these pathways determines the circulating forms and ultimate clearance of flavanomarein metabolites.

Metabolic_Pathway Flavanomarein This compound Liquiritigenin Liquiritigenin (Aglycone) Flavanomarein->Liquiritigenin Hydrolysis (e.g., gut microbiota) Glucuronide Flavanomarein/Liquiritigenin Glucuronides Liquiritigenin->Glucuronide Glucuronidation (UGTs, UDPGA) Methylated Methylated Metabolites Liquiritigenin->Methylated Methylation (COMT, SAM) Excretion Excretion (Urine, Feces) Glucuronide->Excretion Methylated->Excretion

Metabolic conversion of this compound.

Quantitative Data on Flavonoid Metabolism

Table 1: Representative Kinetic Parameters for Flavonoid Glucuronidation by Human UGT Isoforms

Flavonoid SubstrateUGT IsoformKm (µM)Vmax (pmol/min/mg protein)Reference
QuercetinUGT1A92.81-[2]
KaempferolUGT1A11.5120[3]
ApigeninUGT1A15.2890[4]
LuteolinUGT1A90.91500[3]

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity. Vmax (maximum velocity) represents the maximum rate of the reaction.

Table 2: Representative Kinetic Parameters for Flavonoid Methylation by Human COMT Isoforms

Flavonoid SubstrateCOMT IsoformKm (µM)Vmax (pmol/min/mg protein)Reference
QuercetinSoluble COMT1.814.3[5]
LuteolinSoluble COMT0.825.6[5]
EriodictyolRecombinant COMT4.6-[6]
Caffeic AcidRecombinant COMT15.2-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of flavanomarein glucuronidation and methylation.

In Vitro Glucuronidation Assay

This protocol is adapted from general methods for assessing flavonoid glucuronidation using human liver microsomes or recombinant UGT enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of flavanomarein metabolite glucuronidation by specific UGT isoforms.

Materials:

  • This compound or its aglycone, liquiritigenin

  • Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • 96-well microtiter plates

  • Incubator

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the flavonoid substrate in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of UDPGA in water.

    • Prepare an incubation buffer containing Tris-HCl (50 mM, pH 7.4) and MgCl2 (10 mM).

    • Prepare a stock solution of alamethicin in ethanol.

  • Incubation:

    • In a 96-well plate, add the incubation buffer.

    • Add the flavonoid substrate at various concentrations (e.g., 0.5 - 100 µM).

    • Add HLM or the recombinant UGT enzyme (final protein concentration typically 0.1-0.5 mg/mL).

    • Add alamethicin to a final concentration of 25 µg/mL to activate the UGT enzymes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis by HPLC-MS/MS:

    • Analyze the samples using a validated HPLC-MS/MS method to quantify the formation of the glucuronidated metabolite.

    • Develop a specific multiple reaction monitoring (MRM) method for the parent compound and its glucuronide.

  • Data Analysis:

    • Calculate the rate of metabolite formation (pmol/min/mg protein).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro Methylation Assay

This protocol is based on general procedures for evaluating flavonoid methylation by COMT.

Objective: To determine the kinetic parameters of flavanomarein metabolite methylation.

Materials:

  • This compound or its aglycone, liquiritigenin

  • Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Phosphate buffer (pH 7.6)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • 96-well microtiter plates

  • Incubator

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the flavonoid substrate in a suitable solvent.

    • Prepare a fresh stock solution of SAM in water.

    • Prepare an incubation buffer containing phosphate buffer (100 mM, pH 7.6), MgCl2 (1 mM), and DTT (1 mM).

  • Incubation:

    • In a 96-well plate, add the incubation buffer.

    • Add the flavonoid substrate at various concentrations.

    • Add the recombinant COMT enzyme.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding SAM (final concentration typically 100-500 µM).

    • Incubate at 37°C for a specific time, ensuring linearity of the reaction.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

    • Centrifuge to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis by HPLC-MS/MS:

    • Quantify the formation of the methylated metabolite using a validated HPLC-MS/MS method with a specific MRM transition.

  • Data Analysis:

    • Determine the kinetic parameters (Km and Vmax) by fitting the velocity versus substrate concentration data to the Michaelis-Menten equation.

Regulation of UGT and COMT Expression: Signaling Pathways

The expression and activity of UGT and COMT enzymes are tightly regulated by a complex network of signaling pathways, often involving nuclear receptors that act as xenobiotic sensors. Flavonoids themselves can modulate these pathways, leading to changes in their own metabolism.

Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Flavonoid Flavonoid AhR AhR Flavonoid->AhR binds PXR PXR Flavonoid->PXR binds CAR CAR Flavonoid->CAR activates Keap1 Keap1 Flavonoid->Keap1 inactivates AhR_n AhR AhR->AhR_n translocates PXR_n PXR PXR->PXR_n translocates CAR_n CAR CAR->CAR_n translocates Nrf2 Nrf2 Nrf2->Keap1 sequestered Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARNT ARNT XRE XRE (Xenobiotic Response Element) ARNT->XRE bind RXR RXR RXR->XRE bind RXR->XRE bind ARE ARE (Antioxidant Response Element) UGT_Gene UGT Gene ARE->UGT_Gene upregulates XRE->UGT_Gene upregulates COMT_Gene COMT Gene XRE->COMT_Gene regulates UGT_Protein UGT Enzymes UGT_Gene->UGT_Protein Transcription & Translation COMT_Protein COMT Enzymes COMT_Gene->COMT_Protein Transcription & Translation AhR_n->XRE bind PXR_n->XRE bind CAR_n->XRE bind Nrf2_n->ARE binds

Regulation of UGT and COMT gene expression.

Key signaling pathways involved in the regulation of UGT and COMT enzymes include:

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Some flavonoids can bind to and activate AhR, which then translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including certain UGTs, leading to their increased expression.[6][7][8]

  • Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Pathways: These nuclear receptors are activated by a wide range of xenobiotics and endobiotics.[2][4][9][10][11] Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to response elements to regulate the transcription of drug-metabolizing enzymes, including UGTs.[2][4][9][10][11]

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: Flavonoids can induce the Nrf2 signaling pathway, a key regulator of the antioxidant response.[12][13][14][15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[14][15][16] Flavonoids can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and bind to antioxidant response elements (AREs), upregulating the expression of various cytoprotective genes, including some UGTs.[12][13][14][15][16]

Conclusion

The glucuronidation and methylation of this compound metabolites are critical determinants of its pharmacokinetic profile and potential bioactivity. Understanding the enzymes involved, their kinetic properties, and the regulatory signaling pathways is essential for the rational development of flavanomarein-based therapeutics. While specific data for this compound remains to be fully elucidated, the information and protocols presented in this guide, based on current knowledge of flavonoid metabolism, provide a robust framework for researchers in this field. Future studies should focus on generating specific kinetic data for flavanomarein and its metabolites with a panel of human UGT and COMT isoforms to build more accurate predictive models of its disposition in humans.

References

Methodological & Application

(2R)-Flavanomarein extraction and isolation from Coreopsis tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coreopsis tinctoria, commonly known as plains coreopsis or dyer's coreopsis, is a species of flowering plant in the family Asteraceae. It is a traditional medicinal plant with a rich history of use for various ailments.[1] Modern phytochemical research has revealed that Coreopsis tinctoria is a rich source of bioactive flavonoids, with (2R)-Flavanomarein being a significant constituent.[2][3] Flavanomarein, a flavanone glycoside, has garnered considerable interest from researchers and drug development professionals due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[3] This application note provides detailed protocols for the extraction and isolation of this compound from the flowering tops of Coreopsis tinctoria, along with quantitative data and a schematic representation of a key signaling pathway influenced by flavonoids from this plant.

Data Presentation

The following table summarizes the quantitative data for the extraction and isolation of Flavanomarein from Coreopsis tinctoria based on documented laboratory findings.

Extraction/Fractionation StageCompoundConcentration (% w/w of dry extract)PurityReference
Aqueous Extract (Fresh)Flavanomarein (both isomers)7.14%Not Specified[4]
Aqueous Extract (Old)Flavanomarein (both isomers)7.91%Not Specified[4]
Polyamide Column Chromatography EluateFlavanomareinNot Specified99.6%[3]

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoid-Rich Fraction

This protocol details the initial extraction of a flavonoid-rich fraction from the dried flowering tops of Coreopsis tinctoria.

Materials:

  • Dried flowering tops of Coreopsis tinctoria

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Methanol

  • Beakers and flasks

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Infusion: Prepare an aqueous extract by infusing 5 g of dried and powdered flowering tops of Coreopsis tinctoria in 150 mL of boiling deionized water. Allow the mixture to steep for 30 minutes.

  • Filtration: Filter the infusion through filter paper to remove solid plant material.

  • Lyophilization (Optional): The aqueous extract can be lyophilized (freeze-dried) to obtain a dry powder. The average yield of the aqueous extract is approximately 30% (w/w) of the dry plant material.[4]

  • Liquid-Liquid Partitioning (Hexane): Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar compounds. Shake vigorously and allow the layers to separate. Discard the upper hexane layer.

  • Liquid-Liquid Partitioning (Ethyl Acetate): To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this step three times.

  • Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude flavonoid-rich extract.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes the isolation and purification of this compound from the crude flavonoid-rich extract using a combination of silica gel and polyamide column chromatography.

Materials:

  • Crude flavonoid-rich extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Polyamide resin (60-100 mesh)[3]

  • Glass chromatography columns

  • Solvent system for silica gel: Chloroform-Methanol gradient

  • Solvent system for polyamide: Ethanol-Water gradient (e.g., 10%, 40%, 70% ethanol)[3]

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Rotary evaporator

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel slurried in chloroform.

    • Dissolve the crude flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).

    • Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp. Combine fractions containing the target compound based on their TLC profiles.

  • Polyamide Column Chromatography (Purification):

    • Pack a glass column with polyamide resin.

    • Dissolve the flavanomarein-containing fractions from the silica gel chromatography in a small volume of the initial mobile phase (e.g., 10% ethanol).

    • Load the sample onto the polyamide column.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 40%, 70%).[3]

    • Collect fractions and monitor for the presence of flavanomarein using TLC or HPLC. A 10% ethanol fraction has been reported to yield flavanomarein with high purity.[3]

  • Concentration and Drying:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator.

    • Dry the isolated compound under vacuum to obtain a pure powder.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Coreopsis tinctoria.

Extraction_Isolation_Workflow start Dried Coreopsis tinctoria Flowering Tops infusion Aqueous Infusion start->infusion Hot Water filtration Filtration infusion->filtration aqueous_extract Aqueous Extract filtration->aqueous_extract partition_hex Liquid-Liquid Partitioning (Hexane) aqueous_extract->partition_hex partition_ea Liquid-Liquid Partitioning (Ethyl Acetate) partition_hex->partition_ea Aqueous Layer waste1 Hexane Fraction (Waste) partition_hex->waste1 Hexane Layer crude_extract Crude Flavonoid-Rich Extract partition_ea->crude_extract Ethyl Acetate Layer waste2 Aqueous Fraction (Waste) partition_ea->waste2 Aqueous Layer silica_gel Silica Gel Column Chromatography crude_extract->silica_gel polyamide Polyamide Column Chromatography silica_gel->polyamide Flavanomarein Fractions pure_compound This compound polyamide->pure_compound Purified Fractions

Caption: Workflow for this compound Extraction and Isolation.

Signaling Pathway

Flavonoids from Coreopsis tinctoria have been shown to exert their biological effects through various signaling pathways. The PI3K-Akt signaling pathway is a key pathway involved in cellular processes such as cell growth, survival, and metabolism, and it is a target of Coreopsis tinctoria flavonoids.

PI3K_Akt_Pathway flavonoids Coreopsis tinctoria Flavonoids receptor Receptor Tyrosine Kinase flavonoids->receptor Activates pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Cellular Responses (e.g., Cell Survival, Growth) akt->downstream Regulates

Caption: PI3K-Akt Signaling Pathway and C. tinctoria Flavonoids.

References

Application Note & Protocol: Purification of (2R)-Flavanomarein from Coreopsis tinctoria Nutt. Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-Flavanomarein is a flavonoid glycoside found in various plant species, notably Coreopsis tinctoria Nutt.[1]. This compound and its aglycone, okanin, have garnered interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, specifically the petals of Coreopsis tinctoria Nutt. The protocol is designed to yield a high-purity compound suitable for further biological and pharmacological studies.

Data Presentation

Table 1: Optimization of Flavonoid Extraction from Coreopsis tinctoria Nutt.

ParameterOptimal ConditionResulting Flavonoid Extraction Rate (%)Reference
Extraction SolventMethanol-[1]
Extraction Time13 min20.39 ± 0.07[2]
Extraction Temperature98 °C20.39 ± 0.07[2]
Solid-to-Liquid Ratio1:78 (g/mL)20.39 ± 0.07[2]

Table 2: Purification of Total Flavonoids using Macroporous Resin

Purification StepTotal Flavonoid Content (TFC)Purity Increase (Factor)Reference
Crude Extract12.74 ± 1.04%-[3]
After D101 Macroporous Resin43.00 ± 2.55%3.38[3]
After Macroporous Resin & Polyamide Column59.02 ± 2.23%4.63[3]

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoids from Coreopsis tinctoria

This protocol outlines the initial extraction of total flavonoids from the dried petals of Coreopsis tinctoria.

1. Materials and Reagents:

  • Dried petals of Coreopsis tinctoria Nutt.
  • Methanol (HPLC grade)[1]
  • Deionized water
  • Grinder or mill
  • Sieve (60 mesh)[4]
  • Extraction vessel (e.g., round-bottom flask)
  • Heating mantle with magnetic stirrer or ultrasonic bath
  • Rotary evaporator
  • Freeze-dryer
  • Whatman No. 1 filter paper

2. Procedure:

  • Plant Material Preparation: Dry the petals of Coreopsis tinctoria and grind them into a fine powder. Sieve the powder through a 60-mesh screen to ensure uniform particle size[4].
  • Solvent Extraction:
  • Place the powdered plant material into an extraction vessel.
  • Add methanol as the extraction solvent. A solid-to-liquid ratio of 1:78 (g/mL) has been shown to be optimal for total flavonoid extraction[2].
  • Heat the mixture to 98°C and extract for 13 minutes with continuous stirring[2]. Alternatively, ultrasonication-assisted extraction can be employed to enhance efficiency[5].
  • Filtration and Concentration:
  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
  • Repeat the extraction process on the residue two more times to maximize the yield[4].
  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
  • Drying:
  • Freeze-dry the concentrated extract for 48 hours to obtain a crude flavonoid powder[4]. Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound

This protocol describes a multi-step chromatographic procedure to isolate this compound from the crude extract[1].

1. Materials and Reagents:

  • Crude flavonoid extract
  • Macroporous adsorbent resin (e.g., D101)[3]
  • Silica gel (230-400 mesh) for column chromatography[6]
  • Sephadex LH-20 for gel permeation chromatography[7][8]
  • Ethanol (various concentrations: 0%, 10%, 20%, 30%, 40%, 50%, 60%)[9]
  • Methanol
  • Chloroform
  • Deionized water
  • Chromatography columns

2. Procedure:

  • Macroporous Resin Chromatography:
  • Dissolve the crude extract in deionized water to a suitable concentration (e.g., 40 mg/mL)[10].
  • Load the solution onto a pre-equilibrated macroporous resin column.
  • Wash the column with deionized water to remove sugars and other polar impurities.
  • Elute the flavonoids with a stepwise gradient of ethanol solutions (e.g., 10%, 20%, 30%, 40%, 50%, 60%)[9].
  • Collect the fractions and monitor the flavonoid content using UV-Vis spectrophotometry or TLC.
  • Pool the fractions rich in flavonoids and concentrate them using a rotary evaporator.
  • Silica Gel Column Chromatography:
  • Further fractionate the enriched flavonoid extract using silica gel column chromatography[1].
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack the column.
  • Load the concentrated sample onto the column.
  • Elute the column with a solvent gradient of increasing polarity, for example, a chloroform-methanol-water mixture (e.g., 70:30:1 v/v)[6].
  • Collect fractions and analyze by TLC to identify those containing this compound.
  • Gel Permeation Chromatography:
  • For final purification, subject the fractions containing this compound to gel permeation chromatography on a Sephadex LH-20 column[1][7].
  • Use methanol as the eluent[8].
  • This step separates compounds based on their molecular size and helps to remove any remaining impurities.
  • Collect the purified this compound fraction, concentrate, and dry.

Protocol 3: Identification and Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Analyze the purity of the final product using reverse-phase HPLC with UV detection[11].
  • A C18 column is commonly used for flavonoid separation[7].
  • The mobile phase can consist of a gradient of acetonitrile and water (with 0.1% formic acid).

2. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Confirm the identity of the purified compound as this compound through mass spectrometry (to determine the molecular weight) and NMR spectroscopy (¹H-NMR, ¹³C-NMR) to elucidate its chemical structure[1][12].

Visualizations

G Purification Workflow for this compound A Dried Coreopsis tinctoria Petals B Grinding and Sieving A->B C Methanol Extraction B->C D Filtration & Concentration C->D E Crude Flavonoid Extract D->E F Macroporous Resin Chromatography E->F G Enriched Flavonoid Fraction F->G H Silica Gel Column Chromatography G->H I Partially Purified Fraction H->I J Gel Permeation Chromatography (Sephadex LH-20) I->J K Purified this compound J->K L Identification (HPLC, MS, NMR) K->L

Caption: Workflow for the extraction and purification of this compound.

G Potential Signaling Pathways Modulated by Flavanomarein Flavanomarein This compound PI3K PI3K Flavanomarein->PI3K Regulates InsulinReceptor Insulin Receptor Flavanomarein->InsulinReceptor Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Regulation AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth InsulinSignaling Insulin Signaling Cascade InsulinReceptor->InsulinSignaling GlucoseUptake Improved Glucose Uptake InsulinSignaling->GlucoseUptake

Caption: Potential signaling pathways influenced by this compound.[13]

References

Application Note: Quantification of (2R)-Flavanomarein using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Flavanomarein is a flavonoid glycoside that has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and formulated products, is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (a polar mixture of acidified water and methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of the eluted this compound by measuring its absorbance at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

    • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound reference standard (purity ≥ 98%).

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Formic acid (analytical grade).

    • Ultrapure water.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh approximately 1 g of the dried and powdered plant material.

    • Add 20 mL of 70% methanol to the sample.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Chromatographic Conditions
  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Methanol.

  • Gradient Elution:

    • 0-10 min: 30% B

    • 10-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm. Flavonoids like flavanones typically exhibit two main UV absorption bands: Band I (around 300-330 nm) and Band II (around 240-280 nm)[1][2]. The selection of 285 nm falls within the expected absorption range for the benzoyl system (Band II) of the flavanone structure.

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Quantitative Data Summary

The performance of this HPLC-DAD method for the quantification of this compound is summarized in the following table. The data presented are representative values based on typical method validation results for flavonoid analysis[3][4].

Parameter Result
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%)
    - Intra-day< 2.0%
    - Inter-day< 3.0%
Accuracy (Recovery) 98% - 105%
Specificity No interference from blank and placebo at the retention time of this compound.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Plant Material Extraction Ultrasonic Extraction Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Dilution->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD Detection (285 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

HPLC_Principle cluster_system HPLC System cluster_separation Separation Principle MobilePhase Mobile Phase (Solvent A + B) Pump Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Separation Detector DAD Detector Column->Detector DataSystem Data System Detector->DataSystem Signal Waste Waste Detector->Waste Sample Sample Injection Sample->Injector Analyte This compound end Analyte->end Slower Migration Matrix Other Components Matrix->end Faster Migration start start->Analyte start->Matrix

Caption: Principle of HPLC-DAD for analyte quantification.

References

Application Note: Identification of (2R)-Flavanomarein using UPLC-ESI-QTOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the identification and characterization of (2R)-Flavanomarein, a bioactive flavonoid glycoside, using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS). The methodology outlined provides a robust framework for the specific identification of the (2R)-enantiomer, crucial for pharmacological and drug development studies where stereoisomerism can significantly impact biological activity. This document is intended for researchers, scientists, and drug development professionals working on the analysis of natural products and chiral molecules.

Introduction

Flavanomarein, a flavanone glycoside, exhibits a range of biological activities. It exists as stereoisomers, and the specific spatial arrangement of substituents, particularly at the C2 position of the flavanone skeleton, is critical for its therapeutic efficacy and pharmacokinetic profile. Therefore, the ability to selectively identify the (2R)-enantiomer is of paramount importance. UPLC-ESI-QTOF-MS offers the high resolution, sensitivity, and mass accuracy required for the unambiguous identification of such compounds in complex matrices. This protocol details the necessary steps for sample preparation, chromatographic separation on a chiral stationary phase, and mass spectrometric analysis for the confident identification of this compound.

Experimental Protocols

Sample Preparation

A standard stock solution of (±)-Flavanomarein (or a well-characterized extract containing the compound) should be prepared in a suitable solvent such as methanol or a mixture of methanol and water.

Protocol:

  • Weigh 1 mg of the reference standard or extract.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

UPLC-ESI-QTOF-MS Analysis

The chromatographic separation is critical for distinguishing between stereoisomers. A chiral stationary phase is mandatory for this purpose.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Agilent 6550 iFunnel Q-TOF LC/MS, Waters Xevo G2-XS QTOF, or equivalent

  • Software: MassLynx, MassHunter, or equivalent for data acquisition and analysis

Chromatographic Conditions:

ParameterValue
Column Chiralpak IA-3 (3.0 x 150 mm, 3 µm) or equivalent polysaccharide-based chiral stationary phase
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-40% B; 15-18 min, 40-95% B; 18-20 min, 95% B; 20-21 min, 95-10% B; 21-25 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Sampling Cone 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Mass Range m/z 100-1000
Acquisition Mode MSE or Auto MS/MS
Collision Energy Ramped from 10-40 eV for fragmentation

Data Presentation

The primary identification of Flavanomarein is based on its accurate mass. The theoretical exact mass is used to generate an extracted ion chromatogram (EIC) to locate the peak of interest. The stereoisomers, including this compound, will ideally be separated chromatographically.

Table 1: High-Resolution Mass Spectrometry Data for Flavanomarein

CompoundMolecular FormulaTheoretical m/z [M+H]+Measured m/z [M+H]+Mass Error (ppm)Theoretical m/z [M-H]-Measured m/z [M-H]-Mass Error (ppm)
FlavanomareinC21H22O10435.1235User to fillUser to fill433.1089User to fillUser to fill

Note: The user should fill in the measured m/z values and calculate the mass error based on their experimental data.

Table 2: Key MS/MS Fragmentation Data for Flavanomarein Identification

Precursor Ion [M+H]+Fragment Ion m/zProposed Fragment IdentityPrecursor Ion [M-H]-Fragment Ion m/zProposed Fragment Identity
435.1235273.0758[M+H - Glucose]+ (Aglycone)433.1089271.0612[M-H - Glucose]- (Aglycone)
273.0758153.0182Retro-Diels-Alder Fragment (A-ring)271.0612151.0037Retro-Diels-Alder Fragment (A-ring)
273.0758121.0284Retro-Diels-Alder Fragment (B-ring)271.0612119.0138Retro-Diels-Alder Fragment (B-ring)

Note: The fragmentation pattern confirms the identity of the aglycone (naringenin) and the glycosidic linkage. The specific stereochemistry is determined by the chromatographic retention time against a certified reference standard of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-ESI-QTOF-MS Analysis cluster_data Data Processing cluster_result Identification prep1 Standard/Extract Weighing prep2 Dissolution in Methanol prep1->prep2 prep3 Working Solution Preparation prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 analysis1 Injection onto Chiral Column prep4->analysis1 Inject analysis2 Chromatographic Separation analysis1->analysis2 analysis3 ESI Ionization analysis2->analysis3 analysis4 QTOF Mass Analysis (MS & MS/MS) analysis3->analysis4 data1 Extracted Ion Chromatogram (EIC) analysis4->data1 Acquire Data data2 Accurate Mass Confirmation data1->data2 data4 Retention Time Matching with Standard data1->data4 data3 MS/MS Fragmentation Analysis data2->data3 result Identification of this compound data3->result Confirm Identity data4->result Confirm Identity

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_positive Positive Ion Mode Fragmentation cluster_negative Negative Ion Mode Fragmentation parent_pos Flavanomarein [M+H]+ = 435.1235 aglycone_pos Aglycone (Naringenin) [M+H - Glucose]+ = 273.0758 parent_pos->aglycone_pos -162.0528 Da rda_a_pos RDA Fragment (A-ring) m/z = 153.0182 aglycone_pos->rda_a_pos rda_b_pos RDA Fragment (B-ring) m/z = 121.0284 aglycone_pos->rda_b_pos parent_neg Flavanomarein [M-H]- = 433.1089 aglycone_neg Aglycone (Naringenin) [M-H - Glucose]- = 271.0612 parent_neg->aglycone_neg -162.0528 Da rda_a_neg RDA Fragment (A-ring) m/z = 151.0037 aglycone_neg->rda_a_neg rda_b_neg RDA Fragment (B-ring) m/z = 119.0138 aglycone_neg->rda_b_neg

Caption: Proposed fragmentation pathway of Flavanomarein in ESI-MS/MS.

Conclusion

The UPLC-ESI-QTOF-MS method detailed in this application note provides a reliable and sensitive approach for the identification of this compound. The combination of chiral chromatography for stereoisomer separation and high-resolution mass spectrometry for accurate mass measurement and structural elucidation allows for the unambiguous identification of the target compound. This protocol is readily adaptable for the analysis of this compound in various sample matrices, making it a valuable tool for natural product research, quality control, and drug discovery.

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of (2R)-Flavanomarein for Structural Elucidation and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-Flavanomarein, a flavanone glycoside, is a natural product of significant interest due to its potential therapeutic properties. Accurate identification and quantification of this compound in complex matrices such as plant extracts or biological samples are crucial for drug discovery and development. This application note details a robust protocol for the fragmentation analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The characteristic fragmentation pattern provides a highly selective and sensitive method for its structural confirmation and quantification.

Introduction

This compound, with the molecular formula C₂₁H₂₂O₁₁, belongs to the flavonoid class of secondary metabolites. The structural elucidation of such compounds is a critical step in natural product chemistry and drug development. Mass spectrometry, particularly with high-resolution analyzers, has become an indispensable tool for this purpose. Collision-Induced Dissociation (CID) of the protonated or deprotonated molecule in the gas phase provides information about the molecule's structure. This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric conditions.

Chemical Structure

The chemical structure of this compound is provided below:

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one [1]

  • Molecular Formula: C₂₁H₂₂O₁₁[1][2]

  • Molecular Weight: 450.4 g/mol [1][2]

  • Exact Mass: 450.11621151 Da[1][2]

Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound in tandem mass spectrometry provides characteristic product ions that are diagnostic for its structure. The primary fragmentation occurs at the glycosidic bond, resulting in the separation of the aglycone and the sugar moiety. Further fragmentation of the aglycone provides additional structural information.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, this compound is observed as the protonated molecule [M+H]⁺ at an m/z of approximately 451.123.[1] The major fragmentation pathway involves the neutral loss of the glucose moiety (162 Da), yielding the protonated aglycone at m/z 289.070. Subsequent fragmentation of the aglycone leads to characteristic ions.

Table 1: High-Resolution MS/MS Fragmentation Data of this compound in Positive Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
451.123488289.07074[Aglycone+H]⁺ (Loss of C₆H₁₀O₅)
451.123488163.03926Fragment of the aglycone
451.123488153.01619Retro-Diels-Alder fragment of the aglycone

Data sourced from PubChem CID 101781.[1]

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, this compound is detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 449.4.[1] The fragmentation pattern in negative mode can also be used for confirmation.

Table 2: MS/MS Fragmentation Data of this compound in Negative Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
449.4286[Aglycone-H]⁻ (Loss of C₆H₁₀O₅)
449.4151Fragment of the aglycone
449.4135Fragment of the aglycone

Data sourced from PubChem CID 101781.[1]

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of flavonoids from plant material is provided below. This may need to be optimized depending on the specific matrix.

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography
  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Skimmer Voltage: 65 V.

  • Acquisition Mode: MS/MS.

  • Collision Energy: 10, 20, and 40 eV (for fragmentation optimization).

  • Mass Range: m/z 100-1000.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Extraction (80% MeOH, Sonication) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI_Ionization ESI Ionization (Positive/Negative) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan CID_Fragmentation CID Fragmentation (Collision Energy) MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) CID_Fragmentation->MS2_Scan Data_Acquisition Data Acquisition MS2_Scan->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation Quantification Quantification Fragmentation_Analysis->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Fragmentation_Pathway cluster_positive Positive Ion Mode M_H [M+H]⁺ m/z 451.123 Aglycone_H [Aglycone+H]⁺ m/z 289.071 M_H->Aglycone_H - C₆H₁₀O₅ Fragment1 Fragment m/z 163.039 Aglycone_H->Fragment1 Fragment2 Fragment m/z 153.016 Aglycone_H->Fragment2

Caption: Proposed Fragmentation Pathway of this compound in Positive Ion Mode.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry fragmentation analysis of this compound. The detailed experimental conditions and expected fragmentation data will aid researchers in the confident identification and quantification of this compound in various sample matrices. The high selectivity of the MS/MS transitions makes this method suitable for complex mixture analysis and trace-level detection, which is essential for pharmacokinetic and metabolic studies in drug development.

References

Application Notes and Protocols for In Vitro Antioxidant Activity of (2R)-Flavanomarein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their antioxidant properties.[1] These properties arise from their ability to scavenge free radicals, chelate metal ions, and modulate signaling pathways involved in oxidative stress.[1][2] (2R)-Flavanomarein, a flavanone, is expected to exhibit antioxidant activities. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant potential of this compound.

Overview of In Vitro Antioxidant Assays

A variety of assays are available to assess the antioxidant capacity of compounds in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). It is advisable to use a battery of tests to obtain a comprehensive antioxidant profile.

AssayMechanismPrinciple
DPPH HAT/SETScavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, measured by a decrease in absorbance at 517 nm.[3]
ABTS HAT/SETScavenging of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, measured by a decrease in absorbance at 734 nm.[4]
FRAP SETReduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, measured by the formation of a blue-colored complex at 593 nm.
ORAC HATInhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein), measured by the decay of fluorescence over time.[5]

Quantitative Antioxidant Data (Representative Flavonoids)

The following table summarizes representative antioxidant activity data for flavonoids, as specific data for this compound is not available. These values can serve as a benchmark for experimental results.

FlavonoidDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP (µM Fe²⁺/µM)ORAC (µM TE/µM)
Quercetin19.13 - 96.03[6]1.29 - 2.06[7]3.02[8]4.07 - 12.85[6]
Hesperetin----
Naringenin----
Taxifolin----
This compound To be determined To be determined To be determined To be determined

IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[6]

  • Sample Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent. Prepare a series of dilutions of the sample and the positive control.

  • Assay:

    • Add 180 µL of the DPPH solution to each well of a 96-well plate.[6]

    • Add 20 µL of the sample, positive control, or blank (solvent) to the respective wells.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with the blank.

    • A_sample is the absorbance of the DPPH solution with the sample or positive control. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[4]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[4]

    • Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent and make serial dilutions.

  • Assay:

    • Add 200 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.[10]

    • Add 5 µL of the sample, positive control, or blank to the respective wells.[10]

    • Incubate the plate at room temperature for 5-30 minutes.[4][10]

    • Measure the absorbance at 734 nm.[10]

  • Calculation: The percentage of inhibition is calculated as:

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Sodium acetate buffer (pH 3.6)

  • Ferrous sulfate (FeSO₄) for the standard curve

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃ solution.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1][4]

    • Warm the FRAP reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare serial dilutions of this compound, the positive control, and ferrous sulfate (for the standard curve).

  • Assay:

    • Add 10 µL of the sample, standard, or blank to each well.[1]

    • Add 220 µL of the FRAP working solution to each well.[1]

    • Incubate the plate at 37°C for 4-60 minutes.[1][11]

    • Measure the absorbance at 593 nm.[1]

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents or as Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[5]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control and standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer. This solution should be made fresh daily.[12]

    • Prepare a stock solution of Trolox in phosphate buffer for the standard curve.

  • Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox standards in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.[5]

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.[5]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[5]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[5]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[5][13]

  • Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).

Visualizations

General Antioxidant Assay Workflow

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP, ORAC) mix Mix Reagents and Samples in 96-well Plate prep_reagent->mix prep_sample Prepare this compound and Control Dilutions prep_sample->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition, IC50, or TEAC Values measure->calculate

Caption: General workflow for conducting in vitro antioxidant assays.

Antioxidant Signaling Pathway of Flavonoids

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, such as the Nrf2-ARE pathway.[2][14]

G General Antioxidant Signaling Pathway of Flavonoids cluster_cell Cellular Environment Flavanomarein This compound Keap1 Keap1 Flavanomarein->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Scavenges CellularProtection Cellular Protection Against Oxidative Stress AntioxidantEnzymes->CellularProtection

Caption: Flavonoids can activate the Nrf2-ARE pathway for antioxidant defense.

References

Application Notes and Protocols for Determining the Bioactivity of (2R)-Flavanomarein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Flavanomarein is a flavonoid glycoside found in various medicinal plants, notably in Coreopsis tinctoria. Flavonoids as a class are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are largely attributed to their ability to modulate key cellular signaling pathways. This document provides detailed cell-based assay protocols to investigate the bioactivity of this compound and presents available quantitative data to guide research and development.

Antioxidant Activity

Flavonoids can exert antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. The Cellular Antioxidant Activity (CAA) assay is a biologically relevant method to assess the antioxidant potential of compounds within a cellular environment.

Quantitative Data Summary: Antioxidant Activity of Coreopsis tinctoria Extracts
Extract TypeAssayIC50 Value (µg/mL)
n-butanol extractDPPH radical-scavenging134
n-butanol extractABTS radical-scavenging90.72[1]
n-butanol extractOH radical-scavenging13.8[1]
75% aqueous ethanol extractDPPH radical-scavenging103[1]
75% aqueous ethanol extractABTS radical-scavenging75.16[1]
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the ability of this compound to inhibit intracellular reactive oxygen species (ROS) generation.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • This compound

  • Quercetin (positive control)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Remove the media and wash the cells with PBS. Treat the cells with various concentrations of this compound and quercetin (e.g., 1-100 µM) in treatment medium for 1 hour.

  • DCFH-DA Staining: Add DCFH-DA solution to each well to a final concentration of 25 µM and incubate for 1 hour.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with PBS. Add AAPH solution (600 µM final concentration) to all wells except for the negative control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. Readings should be taken every 5 minutes for 1 hour.

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining & Induction cluster_measurement Measurement & Analysis seed_cells Seed HepG2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h wash_pbs_1 Wash cells with PBS add_compound Add this compound or Quercetin wash_pbs_1->add_compound incubate_1h_compound Incubate for 1h add_compound->incubate_1h_compound add_dcfhda Add DCFH-DA solution incubate_1h_dcfhda Incubate for 1h add_dcfhda->incubate_1h_dcfhda wash_pbs_2 Wash cells with PBS incubate_1h_dcfhda->wash_pbs_2 add_aaph Add AAPH to induce oxidative stress wash_pbs_2->add_aaph read_fluorescence Measure fluorescence kinetically calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc calculate_caa Calculate CAA units calculate_auc->calculate_caa

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Anti-inflammatory Activity

Flavonoids can mitigate inflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and modulating inflammatory signaling pathways such as NF-κB.

Quantitative Data Summary: Anti-inflammatory Activity of Flavonoids

Specific data for this compound's direct inhibition of NO production is limited. However, studies on structurally similar flavonoids provide context for its potential anti-inflammatory effects. For instance, flavones like apigenin and luteolin have been shown to inhibit NO production in LPS-activated RAW 264.7 cells with IC50 values of 23 µM and 27 µM, respectively.[2]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce NO production, which is measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve of sodium nitrite.

Signaling Pathway: NF-κB in Inflammation

This compound has been shown to attenuate the nuclear factor kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) Nucleus->Inflammatory_Genes induces Flavanomarein This compound Flavanomarein->IKK inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Anti-Cancer Activity

Many flavonoids have demonstrated anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines. While specific cytotoxic data for this compound against a broad range of cancer cells is not yet widely published, its known effects on signaling pathways like PI3K/Akt suggest it may have anti-proliferative potential.

Quantitative Data Summary: Cytotoxicity of Flavonoids

There is a lack of specific IC50 values for this compound against various cancer cell lines in the currently available literature. However, other flavonoids have shown significant cytotoxicity. For example, the flavonoid abyssinone IV displayed IC50 values ranging from 14.43 µM to 20.65 µM against different cancer cell lines.[3] It is important to note that some colorimetric assays for cell viability, such as the MTT assay, can be unreliable for flavonoids due to their potential to reduce the assay reagents directly. Therefore, a dye exclusion method like the Trypan Blue assay is recommended.[4]

Experimental Protocol: Cell Viability by Trypan Blue Exclusion Assay

This protocol provides a reliable method to assess the cytotoxicity of this compound on cancer cells.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)

  • Appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin (positive control)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells with PBS.

    • Add trypsin to detach the cells.

    • Neutralize the trypsin with medium containing FBS and collect the cell suspension in a microcentrifuge tube.

  • Staining:

    • Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension with 20 µL of Trypan Blue).

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Data Analysis:

    • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: PI3K/Akt in Cell Survival

This compound is known to upregulate the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation. In the context of cancer, inhibition of this pathway is often a therapeutic goal. However, in neuroprotection, its activation is beneficial. This highlights the context-dependent bioactivity of this compound.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits Flavanomarein This compound Flavanomarein->Akt upregulates

Caption: this compound upregulates the PI3K/Akt cell survival pathway.

Modulation of Syk/TGF-β1/Smad Pathway

In the context of diabetic nephropathy, this compound has been shown to inhibit high glucose-stimulated epithelial-mesenchymal transition (EMT) in human proximal tubular epithelial cells by targeting spleen tyrosine kinase (Syk) and modulating the TGF-β1/Smad signaling pathway.

Experimental Protocol: Western Blot Analysis of Syk, TGF-β1, and Smad Proteins

Materials:

  • Human kidney (HK-2) cells

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Syk, anti-TGF-β1, anti-phospho-Smad2/3, anti-Smad2/3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture HK-2 cells and treat with high glucose in the presence or absence of this compound for the desired time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway: Syk/TGF-β1/Smad in EMT

Syk_TGF_Smad_Pathway cluster_nucleus Nuclear Events High_Glucose High Glucose Syk Syk High_Glucose->Syk activates TGFb1 TGF-β1 Syk->TGFb1 upregulates TGFbR TGF-β Receptor TGFb1->TGFbR binds Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus translocates to EMT_Genes EMT-related Gene Expression Nucleus->EMT_Genes induces Flavanomarein This compound Flavanomarein->Syk inhibits

Caption: this compound inhibits the Syk/TGF-β1/Smad pathway in EMT.

Conclusion

This compound demonstrates significant potential as a bioactive compound with pleiotropic effects on key cellular pathways implicated in oxidative stress, inflammation, cell survival, and fibrosis. The provided protocols offer a robust framework for researchers to further elucidate the mechanisms of action and quantify the bioactivity of this compound, thereby facilitating its potential development as a therapeutic agent. Further studies are warranted to determine specific IC50 values for its antioxidant, anti-inflammatory, and anti-cancer effects to fully characterize its pharmacological profile.

References

Application Notes and Protocols for Studying the Effects of (2R)-Flavanomarein in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Flavanomarein, also known as isookanin-7-O-glucoside, is a dihydroflavonoid found as a major active component in plants such as Coreopsis tinctoria.[1][2] Emerging research suggests that this natural compound possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, antihypertensive, and anti-hyperlipidemic effects.[2][3] These attributes make this compound a promising candidate for further investigation in the context of chronic diseases. These application notes provide a comprehensive guide for researchers to design and execute preclinical studies using relevant animal models to explore the therapeutic potential of this compound.

Rationale for Animal Model Selection

The selection of an appropriate animal model is critical for elucidating the biological effects of this compound. Based on its known and predicted pharmacological activities, the following animal models are recommended.

Models for Anti-Inflammatory Activity

Given that flavonoids are well-documented for their anti-inflammatory properties, models of acute and chronic inflammation are highly relevant.[4][5]

  • Carrageenan-Induced Paw Edema: A well-established model for acute inflammation, suitable for initial screening of the anti-inflammatory potential of this compound.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model mimics human inflammatory bowel disease (IBD) and is appropriate for investigating the effects of this compound on chronic intestinal inflammation.

Models for Antioxidant Activity

Oxidative stress is a key pathogenic factor in numerous diseases. Flavonoids, including flavanomarein, are known for their antioxidant capabilities.[3][6][7]

  • Induction of Oxidative Stress: Oxidative stress can be induced in various animal models through the administration of agents like carbon tetrachloride (CCl₄) for liver injury or D-galactose for aging models. The antioxidant effects of this compound can be assessed by measuring key oxidative stress markers.

Models for Metabolic Disorders

Flavanomarein has been implicated in the management of metabolic conditions like diabetes and hyperlipidemia.[2][3]

  • Streptozotocin (STZ)-Induced Diabetes: A common model for type 1 diabetes, useful for evaluating the hypoglycemic and organ-protective effects of this compound.

  • High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance: This model is relevant for studying the effects of this compound on metabolic syndrome, including its potential to improve insulin sensitivity and lipid profiles.

Experimental Protocols

The following are detailed protocols for key experiments. It is crucial to adhere to institutional guidelines for animal care and use.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the vehicle, this compound, or indomethacin orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

DSS-Induced Colitis in Mice

Objective: To assess the effect of this compound on chronic intestinal inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Vehicle

  • Positive control: Sulfasalazine (50 mg/kg)

Procedure:

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Grouping and Treatment:

    • Control (drinking water without DSS)

    • DSS + Vehicle

    • DSS + this compound (e.g., 20, 40, 80 mg/kg, p.o.) daily for 7 days.

    • DSS + Sulfasalazine (50 mg/kg, p.o.) daily for 7 days.

  • Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily. Calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 8, euthanize the mice and collect the colon. Measure the colon length.

  • Histological Analysis: Fix a segment of the colon in 10% buffered formalin for histological examination (H&E staining).

  • Biochemical Analysis: Homogenize a portion of the colon for the measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).

Assessment of Antioxidant Activity

Objective: To determine the in vivo antioxidant effects of this compound.

Procedure:

  • Tissue Preparation: Following the completion of an in vivo study (e.g., CCl₄-induced hepatotoxicity), collect the target organ (e.g., liver).

  • Homogenization: Homogenize the tissue in cold phosphate buffer.

  • Biochemical Assays: Use the tissue homogenate to measure:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels.

    • Antioxidant Enzymes: Superoxide dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activities.

    • Reduced Glutathione (GSH): GSH levels.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
This compound101.05 ± 0.12*16.0
This compound250.85 ± 0.10**32.0
This compound500.65 ± 0.08 48.0
Indomethacin100.55 ± 0.0756.0

*Data are expressed as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound on DSS-Induced Colitis in Mice

Treatment GroupDose (mg/kg)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Control-0.1 ± 0.059.5 ± 0.51.2 ± 0.3
DSS + Vehicle-3.5 ± 0.46.2 ± 0.65.8 ± 0.9
DSS + this compound202.8 ± 0.37.1 ± 0.54.5 ± 0.7*
DSS + this compound402.1 ± 0.2 7.9 ± 0.43.2 ± 0.6**
DSS + this compound801.5 ± 0.2 8.5 ± 0.32.1 ± 0.4
DSS + Sulfasalazine501.3 ± 0.38.8 ± 0.4 1.9 ± 0.5

*Data are expressed as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to DSS + Vehicle.

Table 3: Effect of this compound on Hepatic Oxidative Stress Markers in CCl₄-Treated Rats

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Control-1.2 ± 0.2150 ± 1285 ± 765 ± 5
CCl₄ + Vehicle-4.5 ± 0.585 ± 942 ± 535 ± 4
CCl₄ + this compound502.8 ± 0.4 110 ± 10*60 ± 648 ± 5*
CCl₄ + this compound1001.9 ± 0.3 135 ± 11**75 ± 858 ± 6**
CCl₄ + Silymarin1001.6 ± 0.2 142 ± 1380 ± 7 61 ± 5

*Data are expressed as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to CCl₄ + Vehicle.

Visualization of Signaling Pathways and Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[8][9]

G cluster_0 Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK Stimulus->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPK->NF-κB_n Activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_n->Gene_Expression Induces Flavanomarein This compound Flavanomarein->IKK Inhibits Flavanomarein->MAPK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Antioxidant Signaling Pathway of this compound

The Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response and is a known target of many flavonoids.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Induces Flavanomarein This compound Flavanomarein->Keap1 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibits

Caption: Proposed Nrf2-mediated antioxidant mechanism of this compound.

Experimental Workflow for In Vivo Studies

A generalized workflow for conducting in vivo experiments with this compound.

G Start Start: Animal Model Selection Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Dosing Administration of This compound or Controls Grouping->Dosing Induction Induction of Pathology/Disease Dosing->Induction Monitoring Monitoring of Clinical Signs & Body Weight Induction->Monitoring Endpoint Endpoint: Sample Collection Monitoring->Endpoint Analysis Analysis Endpoint->Analysis Histology Histopathology Analysis->Histology Biochemistry Biochemical Assays (e.g., ELISA, Enzyme Activity) Analysis->Biochemistry Molecular Molecular Biology (e.g., Western Blot, qPCR) Analysis->Molecular Data Data Interpretation & Conclusion Histology->Data Biochemistry->Data Molecular->Data

Caption: General experimental workflow for in vivo studies.

Conclusion

These application notes and protocols provide a foundational framework for investigating the therapeutic potential of this compound in preclinical animal models. The suggested models are based on the established anti-inflammatory and antioxidant properties of flavonoids, including flavanomarein. Researchers are encouraged to adapt and optimize these protocols based on their specific research questions and available resources, while always maintaining the highest standards of animal welfare. The systematic study of this compound holds promise for the development of novel therapeutic agents for a variety of inflammatory and metabolic diseases.

References

Troubleshooting & Optimization

Stability of (2R)-Flavanomarein under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with (2R)-Flavanomarein, ensuring its stability throughout experimental and formulation processes is paramount to obtaining reliable and reproducible results. This technical support center provides essential guidance on the stability of this compound under various pH and temperature conditions, offering troubleshooting advice and frequently asked questions to address common challenges.

Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. The quantitative data presented in this guide is based on studies of structurally similar flavanone glycosides, such as hesperidin and naringin, and should be considered as a proxy. It is strongly recommended to perform specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: Like many flavonoids, the stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxygen.[1][2] Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to degradation. Exposure to UV light can also cause photodecomposition.

Q2: What is the expected stability of this compound at neutral pH and room temperature?

A2: Flavanone glycosides like hesperidin have been shown to be relatively stable in aqueous solutions at a pH range of 1 to 7.4 at both 25°C and 40°C for up to two months.[1][2] Therefore, it is anticipated that this compound would exhibit good stability under these conditions. However, long-term storage recommendations should be validated empirically.

Q3: How does alkaline pH affect the stability of this compound?

A3: Alkaline conditions can significantly accelerate the degradation of flavanones. For instance, hesperidin shows notable degradation at pH 9.[1][3][4] This is likely due to alkaline hydrolysis of the glycosidic bond and potential oxidation of the flavonoid structure.

Q4: Can high temperatures lead to the degradation of this compound even at neutral pH?

A4: While flavanone glycosides are generally more stable at neutral pH, high temperatures can still promote degradation. One study on naringin indicated stability up to 100°C at physiological pH, but prolonged exposure to high temperatures may lead to a gradual loss of the compound.[5] It is advisable to avoid excessive heat during processing and storage.

Q5: What are the potential degradation products of this compound?

A5: Under degradative conditions, this compound is likely to hydrolyze, cleaving the glycosidic bond to yield its aglycone, (2R)-3',4',7,8-tetrahydroxyflavanone, and the corresponding sugar moiety (glucose). Further degradation of the aglycone can occur, particularly under harsh conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound in solution during storage. Inappropriate pH: Storage in a highly alkaline or strongly acidic buffer.Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-7). Use buffered solutions to maintain a stable pH.
Elevated Temperature: Storage at room temperature for extended periods or accidental exposure to heat.Store stock solutions and samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Protect from light.[6]
Oxidation: Presence of dissolved oxygen or oxidizing agents in the solvent.Use de-gassed solvents for preparing solutions. Consider adding antioxidants if compatible with the experimental setup.
Photodegradation: Exposure to ambient or UV light.Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[6]
Unexpected peaks appearing in HPLC analysis. Degradation: The new peaks could be degradation products such as the aglycone.Analyze the degradation products using LC-MS to identify their structures. Review storage and handling procedures to minimize degradation.
Contamination: Impurities in the solvent or from the storage container.Use high-purity solvents and pre-cleaned vials. Run a solvent blank to check for contaminants.
Variability in experimental results. Inconsistent sample stability: Degradation occurring to varying extents between samples.Prepare fresh solutions for each experiment whenever possible. If using stored solutions, ensure they have been stored under identical and optimal conditions. Perform a quick purity check via HPLC before use.

Quantitative Stability Data (Based on Hesperidin as a proxy)

The following tables summarize the stability of hesperidin, a structurally similar flavanone glycoside, under different pH and temperature conditions. This data can serve as a preliminary guide for this compound.

Table 1: Stability of Hesperidin at 25°C

pHStability over 60 daysDegradation Rate Constant (day⁻¹)Half-life (days)
1.2StableNot significantNot applicable
3.0StableNot significantNot applicable
5.0StableNot significantNot applicable
7.4StableNot significantNot applicable
9.0Degradation observed0.0323

Data derived from Majumdar et al. (2015).[1][4]

Table 2: Stability of Hesperidin at 40°C

pHStability over 60 daysDegradation Rate Constant (day⁻¹)Half-life (days)
1.2StableNot significantNot applicable
3.0StableNot significantNot applicable
5.0StableNot significantNot applicable
7.4StableNot significantNot applicable
9.0Significant degradation0.154.5

Data derived from Majumdar et al. (2015).[1][4]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of a Flavanone Glycoside

This protocol outlines a general procedure to assess the stability of a flavanone glycoside like this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, 11).

  • Stock Solution Preparation: Prepare a stock solution of the flavanone glycoside in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the concentration of the flavanone glycoside in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the flavanone glycoside as a function of time for each pH value. Calculate the degradation rate constant and half-life.

Protocol 2: Temperature-Dependent Stability Study of a Flavanone Glycoside

This protocol provides a framework for evaluating the effect of temperature on the stability of a flavanone glycoside.

  • Buffer Preparation: Prepare a buffer at a pH where the compound is known to be relatively stable (e.g., pH 7.0).

  • Stock Solution Preparation: Prepare a stock solution of the flavanone glycoside in a suitable solvent.

  • Sample Preparation: Dilute the stock solution with the prepared buffer to a final concentration suitable for analysis.

  • Incubation: Aliquot the sample solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C), protected from light.

  • Time-Point Analysis: At predetermined time points, remove a vial from each temperature and analyze the concentration of the flavanone glycoside using HPLC.

  • Data Analysis: Determine the degradation kinetics at each temperature. The temperature dependence of the degradation rate can be evaluated using the Arrhenius equation.

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 11) prep_samples Dilute Stock in Buffers prep_buffers->prep_samples prep_stock Prepare Stock Solution of this compound prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate time_points Withdraw Aliquots at Time Intervals incubate->time_points hplc HPLC Analysis time_points->hplc data_analysis Calculate Degradation Rate & Half-life hplc->data_analysis

Caption: Workflow for pH-dependent stability testing of this compound.

Troubleshooting_Decision_Tree start Unexpected Degradation of this compound check_pH Is the pH of the solution extreme? start->check_pH adjust_pH Adjust to neutral/slightly acidic pH (4-7) check_pH->adjust_pH Yes check_temp Was the sample exposed to high temperature? check_pH->check_temp No end Stability Improved adjust_pH->end store_cold Store at 2-8°C or frozen and protect from light check_temp->store_cold Yes check_light Was the sample exposed to light? check_temp->check_light No store_cold->end protect_light Use amber vials or wrap with foil check_light->protect_light Yes check_oxygen Were non-degassed solvents used? check_light->check_oxygen No protect_light->end use_degassed Use de-gassed solvents check_oxygen->use_degassed Yes check_oxygen->end No use_degassed->end

Caption: Troubleshooting decision tree for unexpected degradation of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of (2R)-Flavanomarein In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the low in vivo bioavailability of (2R)-Flavanomarein (also known as Marein). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: The low oral bioavailability of this compound is a known issue, consistent with many flavonoid compounds.[1][2] The primary contributing factors are believed to be its poor water solubility, extensive first-pass metabolism in the intestine and liver, and potential efflux by transporters like P-glycoprotein.[1][2]

Q2: What are the main metabolic pathways that reduce the systemic exposure of this compound?

A2: In vivo studies in rats have identified several key metabolic pathways for this compound following oral administration. These include acetylation, hydroxylation, glucuronidation, methylation, and dehydrogenation.[1] These metabolic conversions result in the formation of various metabolites that are more easily excreted, thus reducing the concentration of the parent compound in systemic circulation.

Q3: What are the potential strategies to overcome the low bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be employed to enhance the oral bioavailability of flavonoids like this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.

  • Liposomal formulations: Liposomes can encapsulate hydrophilic and lipophilic drugs, potentially improving the absorption and circulation time of this compound.

  • Phytosomes: Forming a complex of this compound with phospholipids to create phytosomes can enhance its lipid solubility and improve its ability to cross biological membranes.

  • Prodrug approach: Modifying the chemical structure of this compound to create a prodrug can improve its physicochemical properties for better absorption. The prodrug is then converted to the active this compound in vivo.

Q4: Are there any known signaling pathways modulated by this compound that are relevant to its therapeutic effects?

A4: Yes, preclinical studies suggest that this compound (Marein) and its source, Coreopsis tinctoria, can modulate several important signaling pathways. These include the PI3K/AKT and Nrf2 pathways, which are involved in cell survival, antioxidant defense, and anti-inflammatory responses. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Troubleshooting Guides

Problem 1: Inconsistent or low plasma concentrations of this compound in animal studies.
  • Possible Cause: Poor aqueous solubility and extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Formulation Enhancement: Consider formulating this compound into a nanoparticle or liposomal delivery system to improve its solubility and protect it from premature metabolism.

    • Co-administration with Absorption Enhancers: Investigate the co-administration of this compound with known absorption enhancers, such as piperine, which can inhibit metabolic enzymes and efflux pumps.

    • Route of Administration: For initial proof-of-concept studies, consider intravenous administration to bypass first-pass metabolism and establish a baseline for systemic exposure. This can help differentiate between poor absorption and rapid clearance.

Problem 2: Difficulty in detecting and quantifying this compound and its metabolites in biological samples.
  • Possible Cause: Low concentrations of the analytes and complex biological matrices.

  • Troubleshooting Steps:

    • Analytical Method Optimization: Develop and validate a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and its expected metabolites.

    • Sample Preparation: Optimize the sample preparation protocol to ensure efficient extraction and minimize matrix effects. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Use of Internal Standards: Employ stable isotope-labeled internal standards for both this compound and its major metabolites to ensure accurate quantification.

Data Presentation

Table 1: Pharmacokinetic Parameters of Morin Following Oral Administration of a Suspension vs. Solid Lipid Nanoparticles (SLNs) in Rats.

FormulationCmax (ng/mL)Tmax (h)AUC (0-360 min) (ng·h/mL)
Morin Suspension1501.0300
Morin-SLNs3500.5900

Data adapted from a study on Morin, a flavonoid with similar bioavailability challenges.

Table 2: Physicochemical and In Vitro Release Characteristics of Naringenin-Loaded Solid Lipid Nanoparticles (NRG-SLNs).

ParameterValue
Particle Size (nm)134.81 ± 14
Polydispersity Index (PDI)0.238
Zeta Potential (mV)-27.6 ± 0.87
Entrapment Efficiency (%)81.2 ± 1.6
Drug Loading (%)8.11 ± 0.5
In Vitro Release (24h)Sustained Release Profile

Data from a study on Naringenin, demonstrating the characterization of a flavonoid-loaded nanoparticle system.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general method adapted from studies on other flavonoids and should be optimized for this compound.

Materials:

  • This compound

  • Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Organic solvent (e.g., acetone, ethanol)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Dissolve this compound and the lipid in the organic solvent by heating to a temperature above the melting point of the lipid (e.g., 70-80 °C).

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (2-4 °C) under constant stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification and Concentration: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove the organic solvent and unencapsulated drug. The dispersion can be concentrated if necessary.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Control Group: Administer a suspension of free this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

    • Test Group: Administer the this compound-loaded nanoparticle formulation via oral gavage at the same dose as the control group.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Analyze the plasma samples for the concentration of this compound and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Mandatory Visualizations

Signaling Pathways

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Leads to Marein This compound (Marein) Marein->AKT Promotes Activation Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes

Caption: PI3K/AKT signaling pathway and the potential modulatory role of this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Marein This compound (Marein) Marein->Keap1_Nrf2 Promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates transcription of

Caption: Nrf2 signaling pathway and the potential activation by this compound.

Experimental Workflows

Nanoparticle_Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization Start Start: this compound + Lipid + Surfactant Emulsification High-Speed Homogenization Start->Emulsification Nanoprecipitation Dispersion in Cold Water Emulsification->Nanoprecipitation Purification Purification (Dialysis/Centrifugation) Nanoprecipitation->Purification End_Formulation End: this compound -Loaded Nanoparticles Purification->End_Formulation Size_PDI Particle Size & PDI (DLS) End_Formulation->Size_PDI Zeta Zeta Potential End_Formulation->Zeta EE_DL Encapsulation Efficiency & Drug Loading End_Formulation->EE_DL Morphology Morphology (SEM/TEM) End_Formulation->Morphology

Caption: General workflow for the formulation and characterization of flavonoid-loaded nanoparticles.

InVivo_PK_Study_Workflow Start Start: Fasted Rats Dosing Oral Administration (Free Drug vs. Formulation) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End: Comparative Bioavailability Data PK_Analysis->End

Caption: Workflow for a comparative in vivo pharmacokinetic study in rats.

References

Technical Support Center: Optimizing HPLC Separation of (2R)-Flavanomarein and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of (2R)-Flavanomarein and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of flavanomarein isomers.

Question: Why am I seeing poor resolution between flavanomarein isomers?

Answer: Poor resolution between closely related isomers like this compound and its stereoisomers is a common challenge. Several factors can contribute to this issue:

  • Incorrect Column Chemistry: Standard C18 columns may not be sufficient for separating chiral isomers.[1][2] For stereoisomers (enantiomers and diastereomers), a chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have proven effective for separating flavanone enantiomers and diastereomers.[3][4]

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, is critical.[5] An incorrect organic modifier concentration or pH can significantly impact selectivity. For chiral separations in normal-phase mode, a mobile phase like n-hexane and ethanol with a small amount of formic acid has been used successfully.[3] For reversed-phase methods, acetonitrile is often preferred over methanol for better resolution of flavonoid isomers.[6]

  • Inadequate Method Parameters: Factors like column temperature, flow rate, and gradient slope can all affect resolution.[6][7] A slow, shallow gradient is often required to separate closely eluting peaks.[1] Increasing column temperature can sometimes improve efficiency but may also alter selectivity.[6][7]

Question: My peaks for flavanomarein are tailing. What is the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the flavanomarein molecule, causing tailing.[8] To minimize this, ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to suppress the ionization of the silanols.[1][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[5] Try reducing the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[10] Flushing the column with a strong solvent or, if necessary, replacing the guard column or the analytical column can resolve this.[8]

Question: I am observing a noisy or drifting baseline in my chromatogram. What should I do?

Answer: An unstable baseline can interfere with accurate peak integration and quantification. The common causes include:

  • Mobile Phase Issues: Inadequate degassing of the mobile phase can introduce air bubbles into the system, causing baseline noise.[5] Ensure your solvents are properly degassed before use. Impurities in the solvents or precipitation of buffer salts (especially when mixing with high concentrations of organic solvent) can also contribute to a noisy baseline.[5][10]

  • Detector Instability: Fluctuations in the detector lamp or electronics can lead to baseline drift.[5] Allow the detector to warm up sufficiently and check the lamp's lifespan.

  • System Leaks: A leak in any part of the HPLC system (pump, injector, fittings, or detector) can cause pressure fluctuations and result in an unstable baseline.[5] A systematic check for leaks is recommended.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound from its isomers?

A1: For separating stereoisomers of flavanone glycosides like flavanomarein, a chiral stationary phase (CSP) is highly recommended.[3][11] Columns with polysaccharide-based selectors, such as cellulose tris(3,5-dichlorophenylcarbamate), have been successfully used for the stereoselective separation of flavanone glycoside diastereomers under normal-phase conditions.[3] For general analysis of flavonoids where chiral separation is not the primary goal, a standard reversed-phase C18 column is commonly used.[1][2]

Q2: How do I choose the right mobile phase for my separation?

A2: The choice of mobile phase depends on the column and the specific isomers being separated.

  • For Chiral Separation (Normal-Phase): A typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.[4] The addition of a small amount of an acid, like 0.25% formic acid, can improve peak shape.[3]

  • For Reversed-Phase Separation: A gradient elution using acidified water (e.g., with 0.1% formic or phosphoric acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B is common.[1][9][12] Acetonitrile often provides better resolution for flavonoid isomers compared to methanol.[6]

Q3: What are the optimal detection wavelengths for flavanomarein?

A3: Flavanones typically have strong UV absorbance. A diode-array detector (DAD) is useful for monitoring multiple wavelengths. Common detection wavelengths for similar flavonoids are around 285 nm and 340-360 nm.[1][13] For quantitative analysis of a group of flavonoids, a wavelength of 285 nm is often employed.[14]

Q4: Can temperature be used to optimize the separation?

A4: Yes, column temperature is an important parameter for method optimization. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to shorter retention times and sometimes sharper peaks.[6] However, the effect on resolution can vary; in some cases, higher temperatures improve separation, while in others, they may reduce it.[6][7] It is recommended to test a range of temperatures (e.g., 25°C to 40°C) during method development to find the optimal condition.[6][9]

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from published methods for flavonoid isomer separations. These values can serve as a starting point for method development.

Table 1: Chiral HPLC Separation Parameters for Flavanone Isomers

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)
6-MethoxyflavanoneChiralpak IAEthanol0.511.952.457
7-MethoxyflavanoneChiralpak IBn-Hexane/Isopropanol (95:5)0.65.721.339
Naringin DiastereomersCellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/Ethanol (65:35) with 0.25% Formic Acid0.6>1.5N/A
Hesperidin DiastereomersCellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/Ethanol (65:35) with 0.25% Formic Acid0.6>1.5N/A

Data adapted from references[3][4]. Note: N/A indicates data not available in the source.

Table 2: Reversed-Phase HPLC Parameters for Flavonoid Isomer Separation

Isomer PairStationary PhaseMobile PhaseTemperature (°C)Flow Rate (mL/min)Resolution (Rs)
Hyperin / IsoquercitrinC18 (150 mm x 4.6 mm, 5 µm)Acetonitrile / 0.1% Formic Acid (Gradient)250.60.909
Orientin / IsoorientinC18Acetonitrile / 0.1% Formic Acid (Gradient)401.02.01
Vitexin / IsovitexinC18Acetonitrile / 0.1% Formic Acid (Gradient)401.010.30

Data adapted from references[6][9].

Experimental Protocols

Protocol 1: Chiral Separation of Flavanomarein Diastereomers (Normal-Phase)

This protocol is a representative method based on the successful separation of flavanone glycoside diastereomers.[3]

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/DAD detector.

  • Column: A chiral column containing cellulose tris(3,5-dichlorophenylcarbamate) as the stationary phase.

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Ethanol containing 0.25% (v/v) formic acid.

  • Chromatographic Conditions:

    • Isocratic Elution: 65% Solvent A and 35% Solvent B.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at 285 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase Separation of Flavonoid Glycosides

This is a general-purpose method for the analysis of flavonoid profiles, which can be optimized for flavanomarein.[1][9]

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV/DAD detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size). A guard column is recommended.[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) formic acid.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-21% B

      • 25-45 min: 21-50% B

      • (Followed by a wash and re-equilibration step).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 25°C.[9]

    • Injection Volume: 5 µL.

    • Detection: DAD monitoring at 285 nm and 355 nm.[9]

  • Sample Preparation: Dissolve the sample extract in a suitable solvent (e.g., methanol/water mixture). Filter through a 0.45 µm syringe filter prior to injection.

Visualized Workflows

TroubleshootingWorkflow Start Problem: Poor Isomer Resolution CheckColumn Is a Chiral Column in Use? Start->CheckColumn UseChiral Action: Switch to a polysaccharide-based chiral column. CheckColumn->UseChiral No CheckMobilePhase Review Mobile Phase Composition CheckColumn->CheckMobilePhase Yes UseChiral->CheckMobilePhase OptimizeMP Action: Optimize organic modifier ratio. Try different modifiers (e.g., ACN vs. MeOH). Ensure proper pH (e.g., add formic acid). CheckMobilePhase->OptimizeMP No CheckGradient Is the Gradient Profile Optimal? CheckMobilePhase->CheckGradient Yes OptimizeMP->CheckGradient OptimizeGradient Action: Decrease gradient slope (make it shallower). Increase run time. CheckGradient->OptimizeGradient No CheckTempFlow Review Temperature and Flow Rate CheckGradient->CheckTempFlow Yes OptimizeGradient->CheckTempFlow OptimizeTempFlow Action: Test different temperatures (e.g., 25-40°C). Slightly reduce flow rate. CheckTempFlow->OptimizeTempFlow No End Resolution Improved CheckTempFlow->End Yes OptimizeTempFlow->End MethodDevelopmentWorkflow Start Goal: Separate this compound Isomers SelectColumn 1. Column Selection - Chiral column (e.g., cellulose-based) - High-efficiency C18 for achiral screening Start->SelectColumn SelectMP 2. Mobile Phase Screening - Normal Phase: Hexane/Alcohol - Reversed Phase: ACN/Acidified H2O SelectColumn->SelectMP OptimizeGradient 3. Gradient Optimization - Start with a broad scouting gradient - Refine to a shallow gradient around elution time SelectMP->OptimizeGradient OptimizeParams 4. Parameter Optimization - Test column temperature (25-40°C) - Adjust flow rate for optimal efficiency OptimizeGradient->OptimizeParams Validation 5. Method Validation - Check for Linearity, Precision, Accuracy - Determine LOD and LOQ OptimizeParams->Validation End Optimized Method Achieved Validation->End

References

Troubleshooting peak tailing and splitting in (2R)-Flavanomarein chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of (2R)-Flavanomarein, a flavanone glycoside. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve problems like peak tailing and peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for this compound, an asymmetric peak with a trailing edge, is often due to secondary interactions between the analyte and the stationary phase.[1][2][3] Given that this compound is a polar compound with multiple hydroxyl groups, these interactions are common. Key causes include:

  • Secondary Silanol Interactions: Residual, unbonded silanol groups on silica-based reversed-phase columns can interact with the polar functional groups of this compound.[1][2][4]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing peak tailing.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to undesirable secondary interactions.[3][4]

  • Metal Contamination: Trace metal impurities in the column packing or from system components can chelate with the flavonoid structure, causing tailing.[3][4]

Q2: I am observing split peaks for this compound. What could be the reason?

Peak splitting, where a single peak appears as two or more, can be caused by several factors:[5][6][7]

  • Column Void or Channeling: A void at the head of the column or uneven column packing can cause the sample to travel through different flow paths, resulting in split peaks.[5][6][7][8][9]

  • Partially Blocked Frit: A blockage in the column's inlet frit can disrupt the sample band, leading to a distorted or split peak shape.[6][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[6][9][10]

  • Co-elution with an Impurity or Isomer: The split peak might actually be two co-eluting compounds. This could be an impurity or a related compound with very similar retention times.[8]

  • Analyte Instability: this compound, like other flavonoids, may degrade under certain conditions (e.g., temperature, pH), and a degradation product could be eluting very close to the parent compound.[11][12][13][14]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are experiencing peak tailing with this compound, follow these steps:

dot

PeakTailing_Troubleshooting start Peak Tailing Observed step1 Adjust Mobile Phase pH start->step1 Initial Step step2 Add Mobile Phase Modifier step1->step2 If tailing persists step3 Use End-Capped Column step2->step3 If tailing persists step4 Reduce Sample Concentration step3->step4 If tailing persists step5 Clean the Column step4->step5 If tailing persists end Symmetrical Peak step5->end Problem Resolved PeakSplitting_Troubleshooting start Peak Splitting Observed check1 Check Sample Solvent start->check1 check2 Inspect Column Hardware check1->check2 If issue persists check3 Modify Chromatographic Method check2->check3 If hardware is OK check4 Investigate Sample Stability check3->check4 If still splitting end Single, Sharp Peak check4->end Problem Resolved Analyte_Interactions cluster_column Column Stationary Phase c18 C18 Chains ideal_interaction Ideal Hydrophobic Interaction c18->ideal_interaction silanol Residual Silanols (Si-OH) secondary_interaction Secondary Polar Interaction (Tailing) silanol->secondary_interaction analyte This compound analyte->c18 Desired analyte->silanol Undesired

References

Identifying and removing impurities from (2R)-Flavanomarein samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2R)-Flavanomarein Purification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the identification and removal of impurities from this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample extracted from a natural source like Coreopsis tinctoria?

A1: Crude extracts containing this compound typically include a variety of related compounds and other plant metabolites. Common impurities include:

  • Related Flavonoids: Isomers and related structures such as Marein (the chalcone precursor), Okanin, Butin-7-O-β-D-glucopyranoside, and Taxifolin are often co-extracted.[1]

  • Aglycones: The non-glycosylated form of the flavonoid may be present due to enzymatic or hydrolytic degradation.

  • Phenolic Acids: Compounds like chlorogenic acid are frequently found in flavonoid-rich plant extracts.

  • Pigments: Chlorophylls and carotenoids, which are abundant in plant tissues.

  • Macromolecules: Polysaccharides and proteins can also be co-extracted, affecting sample viscosity and chromatographic performance.[2]

Q2: My initial HPLC analysis of the crude extract shows a cluster of poorly resolved peaks around my target. What is the first step to improve separation?

A2: Poor resolution in a crude extract is common. The first step is to optimize your analytical HPLC method.

  • Gradient Adjustment: Start with a shallow gradient of a weak acid in water (e.g., 0.1% formic acid) and a polar organic solvent like acetonitrile or methanol.[3] A slower, more gradual increase in the organic phase can significantly improve the separation of structurally similar flavonoids.

  • Column Selection: Ensure you are using a suitable column. A C18 reversed-phase column is standard for flavonoid analysis.[4] For high-resolution needs, consider a column with a smaller particle size (e.g., < 3 µm).

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Additionally, controlling the column temperature (e.g., 30°C) ensures reproducible retention times.

Q3: How can I identify if an unknown peak in my chromatogram is a related flavonoid impurity or a non-flavonoid compound?

A3: A combination of UV-Vis spectroscopy and mass spectrometry (MS) is highly effective for this purpose.

  • UV-Vis/DAD Analysis: Flavonoids have characteristic UV spectra. Flavanones like Flavanomarein typically show two primary absorption maxima, with Band I between 300-400 nm and Band II between 240-285 nm.[5] A Diode Array Detector (DAD) allows you to check the spectrum of the impurity peak. If it lacks this characteristic profile, it is likely not a flavonoid.

  • LC-MS Analysis: Mass spectrometry provides molecular weight information. Flavonoid impurities will likely have masses similar to Flavanomarein (MW: 450.4 g/mol ).[6][7] Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the glucose moiety (a neutral loss of 162 Da), which is a strong indicator of a flavonoid glycoside.[6]

Troubleshooting Purification Workflows

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Column Chromatography

Problem: You have performed an initial purification step using macroporous resin or silica gel column chromatography, but the purity of the Flavanomarein-containing fraction is still below 70%.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase For a polar glycoside like Flavanomarein, reversed-phase (e.g., C18) or Sephadex LH-20 column chromatography is often more effective than normal-phase silica gel for fine separation.[8]
Poor Fraction Collection Collect smaller, more numerous fractions. Monitor the elution closely using thin-layer chromatography (TLC) or analytical HPLC to create an accurate elution profile before combining fractions.
Overloading the Column The mass of the crude extract loaded onto the column should not exceed 1-5% of the stationary phase mass. Overloading leads to broad, overlapping peaks.
Incorrect Elution Gradient The polarity jump in your solvent gradient may be too steep. A slower, shallower gradient provides better separation of compounds with similar polarities. For macroporous resins, a stepwise gradient of increasing ethanol concentration (e.g., 0%, 20%, 40%, 60% ethanol in water) is effective.[9]
Issue 2: Significant Sample Loss During Purification

Problem: The recovery yield of this compound is very low after completing all purification steps.

Possible Causes & Solutions:

CauseSolution
Irreversible Adsorption Highly active sites on silica gel can cause irreversible binding of polar flavonoids. Deactivating the silica gel with an acid wash or using a different adsorbent like polyamide or Sephadex LH-20 can mitigate this.
Compound Degradation Flavanones can be sensitive to pH and temperature.[4] Ensure all solvents are degassed and avoid prolonged exposure to high heat or strong acids/bases. Store fractions at a low temperature (4°C) during the process.
Precipitation During Fractionation The compound may be precipitating in the collection tubes if the solvent composition changes too drastically or if the concentration is too high. Try using a solvent system in which the compound is more soluble for the final elution steps.
Multiple Purification Steps Each chromatographic step incurs some sample loss. Aim for an efficient workflow that achieves the desired purity in the fewest steps possible. A common high-purity workflow is Macroporous Resin -> Sephadex LH-20 -> Preparative HPLC.

Quantitative Data Summary

The following table presents representative data on the purification of total flavonoids from a crude plant extract, illustrating the expected increase in purity and recovery at each stage.

Purification StepTotal Flavonoid Content (%)Recovery Yield (%)
Crude Extract12.14%100%
After Macroporous Resin Chromatography57.82%84.93%
After Preparative HPLC>98%~70-80% (of the loaded fraction)
(Data adapted from a one-step macroporous resin purification of flavonoids from Sophora tonkinensis and typical preparative HPLC yields).[10]

Experimental Protocols & Visualizations

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol is designed for the routine analysis of this compound samples to assess purity and guide fractionation.

  • System: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 40% B (linear gradient)

    • 35-40 min: 40% to 90% B (wash step)

    • 40-45 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 285 nm for flavanones and scan from 200-400 nm to acquire full UV spectra.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Protocol 2: General Purification Workflow

This protocol outlines a multi-step approach for purifying this compound from a crude plant extract.

  • Initial Extraction: Extract the dried plant material (e.g., Coreopsis tinctoria) with 70-80% aqueous methanol. Concentrate the extract under reduced pressure to obtain the crude residue.

  • Macroporous Resin Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in water and adjust the pH to ~4.0.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8 or D4020).[1][11]

    • Wash the column with 3-5 bed volumes (BV) of deionized water to remove highly polar impurities like sugars.

    • Elute fractions with a stepwise gradient of increasing ethanol concentration (e.g., 5 BV of 20% EtOH, 5 BV of 40% EtOH, 5 BV of 60% EtOH).

    • Analyze fractions by analytical HPLC and combine those rich in Flavanomarein.

  • Sephadex LH-20 Gel Filtration (Intermediate Cleanup):

    • Concentrate the enriched fraction and dissolve it in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol. This step is effective at removing pigments and smaller phenolic compounds.[8]

    • Monitor fractions by HPLC and pool the relevant ones.

  • Preparative HPLC (Final Polishing):

    • Concentrate the fraction from the previous step.

    • Purify the sample using a preparative HPLC system with a C18 column.

    • Use a scaled-up version of the analytical HPLC method, employing a shallow gradient of acetonitrile in 0.1% aqueous formic acid.

    • Collect peaks corresponding to this compound based on the real-time chromatogram.

    • Confirm the purity of the collected fractions using the analytical HPLC method. Pool fractions with >98% purity and remove the solvent by lyophilization.

Visualizations

Purification_Workflow cluster_start Sample Preparation cluster_step1 Step 1: Initial Cleanup cluster_step2 Step 2: Intermediate Cleanup cluster_step3 Step 3: Final Polishing cluster_end Final Product Start Crude Plant Extract MacroporousResin Macroporous Resin Chromatography Start->MacroporousResin Load Aqueous Solution Imp1 Sugars, Highly Polar Compounds MacroporousResin->Imp1 Wash/Elute Sephadex Sephadex LH-20 Chromatography MacroporousResin->Sephadex Load Enriched Fraction (in Methanol) Imp2 Pigments, Small Phenolics Sephadex->Imp2 Elute PrepHPLC Preparative HPLC Sephadex->PrepHPLC Load Purified Fraction Imp3 Related Flavonoids (e.g., Marein) PrepHPLC->Imp3 Separate End Pure this compound (>98% Purity) PrepHPLC->End Collect Target Peak Impurity_ID_Logic Start Unknown Peak Detected in HPLC Chromatogram UV Acquire UV-Vis Spectrum (via DAD) Start->UV CheckUV Does Spectrum Match Flavanone Profile? UV->CheckUV LCMS Perform LC-MS Analysis CheckUV->LCMS Yes Result2 Likely a Non-Flavonoid Impurity CheckUV->Result2 No CheckMW Is MW consistent with related structures? LCMS->CheckMW MSMS Perform MS/MS Fragmentation CheckMW->MSMS Yes CheckMW->Result2 No CheckFrag Characteristic Loss of Sugar Moiety (162 Da)? MSMS->CheckFrag Result1 Likely a Related Flavonoid Impurity CheckFrag->Result1 Yes CheckFrag->Result2 No

References

Enhancing the extraction efficiency of (2R)-Flavanomarein from Coreopsis tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2R)-Flavanomarein Extraction from Coreopsis tinctoria

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the extraction efficiency of this compound from the flowers of Coreopsis tinctoria.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Coreopsis tinctoria?

A1: this compound is a major bioactive flavonoid found in the flowers of Coreopsis tinctoria (also known as plains coreopsis or snow chrysanthemum).[1][2] This plant is a rich source of polyphenolic compounds and has been investigated for numerous health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic effects.[3][4][5] Flavanomarein, in particular, is a key target for extraction due to its potential therapeutic applications.[2]

Q2: Which extraction methods are most effective for flavonoids from Coreopsis tinctoria?

A2: Modern "green" extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective.[6][7][8] These methods offer significant advantages over traditional techniques like Soxhlet or maceration by reducing extraction time, lowering solvent consumption, and often increasing yield.[6][8][9] UAE, for example, uses ultrasonic waves to create cavitation, which enhances solvent penetration into the plant material.[10]

Q3: What is the single most important factor affecting extraction yield?

A3: The choice of solvent and its concentration is a critical factor.[9] For flavonoids like Flavanomarein, hydroalcoholic mixtures (e.g., ethanol-water or methanol-water) are generally most effective.[9][11] The water acts as a swelling agent for the plant matrix, increasing the contact surface area, while the alcohol solubilizes the target compounds.[11] The optimal concentration often needs to be determined empirically but typically ranges from 60-80% ethanol or methanol.[10][12][13]

Q4: How can I purify the crude extract to isolate this compound?

A4: Macroporous resin column chromatography is a simple, cost-effective, and efficient method for purifying flavonoids from crude plant extracts.[14] Resins with weak polarity and large surface areas, such as AB-8, have shown excellent adsorption and desorption capacities for flavonoids.[14][15][16] This technique can significantly increase the purity of the final product by separating flavonoids from sugars, pigments, and other constituents.[14][15]

Q5: What analytical method is standard for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (DAD) or UV/Vis detector is the standard and most reliable method for the separation, identification, and quantification of Flavanomarein and other flavonoids.[1][17][18] A reversed-phase C18 column is commonly used for separation.[17][19]

Part 2: Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Sample Preparation: Plant material was not finely ground, reducing surface area for solvent contact.[8][18] 2. Suboptimal Solvent-to-Solid Ratio: Insufficient solvent volume to fully solubilize the target compound.[18] 3. Incorrect Solvent Choice: The polarity of the solvent may not be suitable for Flavanomarein. 4. Insufficient Extraction Time/Temperature: The process may not have run long enough or at the optimal temperature for efficient extraction.[18]1. Ensure the dried Coreopsis tinctoria flowers are ground into a fine, uniform powder (e.g., <0.5 mm).[8] 2. Increase the solvent-to-solid ratio. Ratios between 40:1 and 70:1 (mL/g) have been shown to be effective.[10][20] 3. Use an ethanol/water or methanol/water mixture. Start with a 70-80% ethanol solution.[12][13] 4. Optimize extraction time and temperature. For UAE, 30-70 minutes is often sufficient.[10][21] For heat reflux, temperatures around 80-85°C are common.[20][21]
Low Purity / Contaminated Final Product 1. Co-extraction of Impurities: Pigments (chlorophylls), organic acids, and other polar compounds are often co-extracted.[22] 2. Ineffective Purification: The chosen purification method (e.g., liquid-liquid extraction) may not be selective enough. 3. Column Overload: Too much crude extract was loaded onto the chromatography column, leading to poor separation.1. Perform a pre-purification step. For example, use a non-polar solvent like hexane to defat the plant material before the main extraction. 2. Employ macroporous resin column chromatography. Resins like AB-8 are effective at selectively adsorbing flavonoids.[15][16][23] 3. Optimize the loading concentration for your column based on the resin's specified capacity. Ensure the sample is fully dissolved before loading.
Compound Degradation (Brownish Extract, Loss of Activity) 1. Excessive Heat: Flavonoids can be sensitive to high temperatures, especially for prolonged periods, which can occur during solvent evaporation.[8][18] 2. Light Exposure: Many flavonoids are photosensitive and can degrade upon exposure to UV or ambient light. 3. Unstable pH: The pH of the extraction solvent can affect flavonoid stability; extreme pH values can cause degradation.[7]1. Use a rotary evaporator under reduced pressure at a controlled low temperature (e.g., 40-50°C) for solvent removal.[18] 2. Protect samples from light by using amber glassware or wrapping containers in aluminum foil. 3. Maintain a neutral or slightly acidic pH during extraction. Acidic conditions (e.g., adding 0.1% formic acid) can sometimes improve stability and yield.[7][19]
Poor HPLC Resolution / Tailing Peaks 1. Inappropriate Mobile Phase: The solvent gradient or composition is not optimized for separating Flavanomarein from similar compounds. 2. Column Contamination/Degradation: The C18 column may be contaminated with strongly retained compounds or the stationary phase may be degraded. 3. Sample Overload: Injecting too concentrated a sample onto the HPLC column.1. Use a standard mobile phase system, such as water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (Solvent B), with a linear gradient.[19][24] 2. Flush the column with a strong solvent (e.g., 100% methanol or isopropanol). If performance does not improve, replace the column. 3. Dilute the sample before injection. Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter.

Part 3: Data Presentation

Table 1: Comparison of Optimized Extraction Parameters for Total Flavonoids from Coreopsis tinctoria
Extraction MethodKey ParametersOptimal ValuePredicted/Actual YieldReference
Heat Reflux Extraction Water-to-Material Ratio55 mL/g~9.0%[21]
Temperature80 °C[21]
Time70 min[21]
Microwave-Assisted Extraction (MAE) Water-to-Material Ratio70 mL/g~9.95%
Microwave Power590 W
Time8 min
Ultrasound-Assisted Extraction (UAE) Ethanol Concentration80.87% (Methanol)Varies[10]
Liquid-to-Solid Ratio41.64:1 mL/gVaries[10]
Time31.98 minVaries[10]
General Hot Water Extraction Temperature84.4 °CVaries[20]
Solid-to-Liquid Ratio1:65 g/mLVaries[20]
Time10 minVaries[20]

Note: Yields are often reported for total flavonoids, not specifically this compound. The optimal conditions provide a strong starting point for maximizing the specific target compound.

Part 4: Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a synthesized methodology based on optimized parameters for flavonoid extraction.

  • Sample Preparation:

    • Thoroughly dry the flowers of Coreopsis tinctoria in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation.[18]

    • Grind the dried flowers into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.[18]

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a 500 mL Erlenmeyer flask.

    • Add 400 mL of 80% aqueous ethanol solution to achieve a 40:1 liquid-to-solid ratio.[10]

    • Place the flask in an ultrasonic bath.[25] Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Set the ultrasonic frequency to 40 kHz and the power to approximately 100-150 W.[25][26]

    • Extract for 30-40 minutes at a controlled temperature of 50-60°C.[10][25]

  • Filtration and Concentration:

    • After extraction, cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper or by centrifugation to separate the plant residue.

    • Wash the residue with a small amount of the extraction solvent to recover any remaining flavonoids.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

Protocol 2: Purification of Crude Extract by Macroporous Resin

This protocol is based on general procedures for flavonoid purification.[15][16]

  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear and neutral.[15]

    • Pack the treated resin into a glass column.

  • Adsorption:

    • Dissolve the crude extract in deionized water to a concentration of approximately 1-2 mg/mL.

    • Load the sample solution onto the packed column at a slow flow rate (e.g., 1.5-2 bed volumes per hour).[15]

    • Collect the effluent and monitor for flavonoid content (e.g., by UV-Vis) to determine the breakthrough point.

  • Washing:

    • After loading, wash the column with 2-4 bed volumes of deionized water to remove highly polar impurities like sugars and organic acids.

  • Desorption (Elution):

    • Elute the adsorbed flavonoids from the resin using an appropriate concentration of ethanol (e.g., 60-70% aqueous ethanol) at a flow rate of 2-3 bed volumes per hour.[15][16]

    • Collect the eluate in fractions. Monitor the fractions by HPLC or TLC to identify those containing this compound.

  • Final Concentration:

    • Pool the fractions rich in the target compound.

    • Remove the ethanol using a rotary evaporator to obtain the purified flavonoid extract. Further drying can be achieved via lyophilization or vacuum oven.

Part 5: Visualizations

Extraction_Workflow A Plant Material (Coreopsis tinctoria flowers) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (e.g., 80% Ethanol, 50°C, 30 min) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (Macroporous Resin Column) F->G H Washing (Water) G->H Impurity Removal I Elution (Ethanol) H->I J Final Concentration & Drying I->J K Purified this compound J->K L Analysis (HPLC) K->L

Caption: Workflow for extraction and purification of this compound.

Troubleshooting_Yield Start Low Extraction Yield? Check_Prep Is plant material a fine, uniform powder? Start->Check_Prep Grind Action: Grind material to <0.5 mm powder. Check_Prep->Grind No Check_Solvent Is solvent an ethanol/water mixture (60-80%)? Check_Prep->Check_Solvent Yes Grind->Check_Solvent Change_Solvent Action: Switch to optimal solvent system. Check_Solvent->Change_Solvent No Check_Ratio Is solvent:solid ratio high enough (>40:1)? Check_Solvent->Check_Ratio Yes Change_Solvent->Check_Ratio Increase_Ratio Action: Increase solvent volume. Check_Ratio->Increase_Ratio No Check_Params Are time & temperature optimized? Check_Ratio->Check_Params Yes Increase_Ratio->Check_Params Optimize_Params Action: Increase extraction time or temperature. Check_Params->Optimize_Params No Success Yield Improved Check_Params->Success Yes Optimize_Params->Success

Caption: Troubleshooting flowchart for diagnosing low extraction yield.

References

Technical Support Center: Quantification of (2R)-Flavanomarein in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of (2R)-Flavanomarein (also known as Marein) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates.

Issue 1: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in Quantification

  • Question: My chromatogram for this compound shows poor peak shape (e.g., tailing or fronting), and the signal intensity is inconsistent between injections, leading to high variability in my results. What could be the cause?

  • Answer: These are common indicators of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound in the mass spectrometer source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

Troubleshooting Workflow:

A Problem: Inconsistent Results, Poor Peak Shape B Diagnosis: Confirm Matrix Effects A->B C Mitigation Strategy 1: Optimize Sample Preparation B->C D Mitigation Strategy 2: Optimize Chromatographic Conditions B->D E Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard B->E F Resolution: Accurate & Reproducible Quantification C->F D->F E->F

Caption: Troubleshooting workflow for matrix effects.

Diagnostic Steps:

  • Post-Column Infusion: This qualitative technique can help identify regions in your chromatogram where ion suppression or enhancement occurs. Infuse a standard solution of this compound post-column while injecting a blank, extracted biological sample. Dips or rises in the baseline signal of this compound indicate the presence of matrix effects.

  • Matrix-Matched Calibration Curves: Prepare two calibration curves for this compound: one in a pure solvent and another in an extract of the biological matrix (matrix-matched). A significant difference in the slopes of these two curves confirms the presence of matrix effects.

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while maximizing the recovery of this compound.

    • Liquid-Liquid Extraction (LLE): This technique can be effective in separating this compound from polar interfering compounds.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation. Various sorbents can be tested to find the optimal one for retaining this compound while washing away interfering substances.

    • Protein Precipitation (PPT): While a simpler method, it may result in a less clean sample. If using PPT, consider the choice of precipitating solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Adjust the gradient profile of your mobile phase to better separate this compound from co-eluting matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Issue 2: Low Recovery of this compound

  • Question: I am experiencing low recovery of this compound after my sample preparation procedure. What are the likely causes and how can I improve it?

  • Answer: Low recovery can be due to several factors, including inefficient extraction, degradation of the analyte, or irreversible binding to proteins or other matrix components.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Solvent Selection (for LLE): Ensure the chosen organic solvent has the appropriate polarity to efficiently extract this compound.

    • Sorbent Selection (for SPE): The SPE sorbent may not be retaining the analyte effectively, or the elution solvent may not be strong enough to desorb it completely.

    • pH Adjustment: The pH of the sample can influence the ionization state of this compound and its extraction efficiency.

  • Assess Analyte Stability:

    • This compound may be susceptible to degradation due to factors like temperature, pH, or enzymatic activity in the biological matrix.

    • Conduct stability experiments at different temperatures and for varying durations to assess its stability in the matrix and during the sample preparation process.

  • Investigate Protein Binding:

    • Flavonoids can bind to plasma proteins. Ensure your sample preparation method effectively disrupts these interactions. Using a protein precipitation step or a denaturing agent can be beneficial.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of flavonoid glycosides in biological matrices using LC-MS/MS. While specific data for this compound is limited in published literature, these values provide a general reference.

Table 1: Sample Preparation Recovery of Flavonoid Glycosides in Rat Plasma

Sample Preparation MethodAnalyteRecovery (%)Reference
Protein Precipitation (Acetonitrile)Isoorientin95.2 - 101.5[1]
Orientin93.8 - 102.1[1]
Vitexin88.2 - 96.4[1]

Table 2: Matrix Effect for Flavonoid Glycosides in Rat Plasma

AnalyteMatrix Effect (%)Reference
Cirsimarin103.6 - 107.4[2]

Note: Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) * 100%. Values close to 100% indicate minimal matrix effect. Values > 100% indicate ion enhancement, and values < 100% indicate ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation for the Analysis of Flavonoid Glycosides in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of six flavonoid glycosides in rat plasma.[1]

  • Sample Preparation:

    • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: UHPLC-HRMS Method for Flavan-3-ol Metabolites in Rat Plasma, Urine, and Feces

This protocol provides a general framework for the analysis of flavonoid metabolites in various biological matrices.[3]

  • Plasma and Urine Sample Preparation:

    • Thaw samples on ice.

    • To 100 µL of plasma or urine, add an internal standard solution.

    • Add 400 µL of acidified methanol, vortex, and centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • Feces Sample Preparation:

    • Homogenize fecal samples with a suitable buffer.

    • Perform solid-phase extraction (SPE) to clean up the sample.

    • Elute the analytes, evaporate the eluent, and reconstitute in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways for this compound?

A1: this compound (Marein) has been shown to be metabolized in vivo. In studies with rats, metabolites were identified in plasma, urine, and feces, indicating that it undergoes metabolic transformation.[4] General metabolism of flavonoids in the liver involves hydroxylation, demethylation, and glucuronidation.[5]

Q2: What are the known cellular signaling pathways affected by this compound?

A2: this compound has been shown to modulate several key signaling pathways, including:

  • SIRT1/Nrf2 signaling: Marein can alleviate oxidative stress and lipid accumulation by activating this pathway.[1]

  • NF-κB signaling: It can exert antioxidant and anti-inflammatory effects by inhibiting the ROS/NF-κB pathway.[3]

  • Syk/TGF-β1/Smad signaling: Flavanomarein can inhibit high glucose-stimulated epithelial-mesenchymal transition in human proximal tubular epithelial cells by targeting this pathway.[6]

Signaling Pathway Diagrams:

Marein This compound SIRT1 SIRT1 Marein->SIRT1 activates Nrf2 Nrf2 SIRT1->Nrf2 activates Antioxidant_Response Antioxidant Response & Lipid Regulation Nrf2->Antioxidant_Response

Caption: this compound activates the SIRT1/Nrf2 pathway.

ROS Reactive Oxygen Species NFkB NF-κB ROS->NFkB activates Marein This compound Marein->NFkB inhibits Inflammation Inflammation NFkB->Inflammation

Caption: this compound inhibits NF-κB signaling.

Q3: Can this compound interact with drug-metabolizing enzymes?

A3: Flavonoids, as a class of compounds, are known to have the potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.[7][8][9][10] This can lead to herb-drug interactions. While specific studies on this compound's interaction with CYP enzymes are not widely available, it is a possibility that should be considered in drug development.

Q4: How does protein binding affect the quantification of this compound?

A4: Flavonoids can bind to plasma proteins, primarily albumin.[11][12] This binding can sequester the analyte, making it unavailable for extraction and analysis if the sample preparation method does not effectively denature the proteins and release the bound compound. This can lead to an underestimation of the total concentration of this compound in the sample. Therefore, it is crucial to use a sample preparation method that efficiently disrupts protein-analyte interactions.

References

Strategies to improve the metabolic stability of (2R)-Flavanomarein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the metabolic stability of (2R)-Flavanomarein.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of this compound?

This compound, a flavonoid glycoside, is susceptible to extensive metabolism which can limit its oral bioavailability and therapeutic efficacy. The primary metabolic pathways include:

  • Deglycosylation: Enzymatic removal of the sugar moiety (rutinose) in the gut and liver to yield the aglycone, okanin.

  • Conjugation: The free hydroxyl groups on the aglycone are prone to Phase II metabolism, primarily glucuronidation and sulfation, in the intestines and liver.[1][2] This significantly increases the polarity of the molecule, facilitating its rapid excretion.

  • Ring Scission: The flavonoid backbone can undergo oxidative cleavage, leading to smaller phenolic acid derivatives.

Q2: What are the most effective chemical modification strategies to enhance the metabolic stability of this compound?

Several chemical modification strategies can be employed to protect the vulnerable sites of this compound from metabolic degradation:

  • Methylation: Methylating the free hydroxyl groups, particularly on the catechol B-ring, can block the sites of glucuronidation and sulfation.[1][2][3] This modification has been shown to dramatically increase metabolic stability and intestinal absorption of flavonoids.[1][2]

  • Glycosylation: While flavanomarein is already a glycoside, strategic modification of the sugar moiety or addition of other sugar units can alter its metabolic profile.[3][4] Different glycosylation patterns can influence enzyme recognition and improve stability.

  • Acylation: Introducing acyl groups to the hydroxyls, including those on the sugar moiety, can enhance stability and lipophilicity, potentially improving cell membrane permeability.[4][5]

  • Hydroxylation: Strategic addition of hydroxyl groups can in some cases improve metabolic stability and biological activity, although this is less common and requires careful consideration of the position.[3]

Q3: How can formulation strategies improve the bioavailability of this compound without chemical modification?

Formulation approaches can protect this compound from premature metabolism and enhance its absorption:

  • Nanoencapsulation: Encapsulating the molecule in nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from metabolic enzymes in the gastrointestinal tract and liver.[6]

  • Micelles and Co-crystals: Formation of micelles or co-crystals can improve the solubility and dissolution rate of flavonoids, which can lead to enhanced absorption and bioavailability.[7]

Troubleshooting Guides

Problem: My in vitro metabolic stability assay shows rapid degradation of this compound.

  • Possible Cause 1: High concentration of metabolic enzymes.

    • Solution: Titrate the concentration of liver microsomes or S9 fraction in your assay to find an optimal concentration that provides a measurable degradation rate within the experimental timeframe.

  • Possible Cause 2: Inappropriate co-factors.

    • Solution: Ensure that the necessary co-factors for both Phase I (NADPH for CYPs) and Phase II (UDPGA for UGTs, PAPS for SULTs) enzymes are present at saturating concentrations.

  • Possible Cause 3: Instability in the assay medium.

    • Solution: Run a control experiment without the metabolic enzymes (e.g., in buffer or heat-inactivated microsomes) to assess the chemical stability of this compound under the assay conditions (pH, temperature).

Problem: Chemical modification of this compound resulted in a loss of biological activity.

  • Possible Cause 1: Modification of a critical pharmacophore.

    • Solution: Use computational modeling (e.g., molecular docking) to predict how different modifications might interact with the biological target. Synthesize and test a focused library of analogs with modifications at various positions to identify derivatives that retain activity.

  • Possible Cause 2: Altered physicochemical properties.

    • Solution: Characterize the modified compounds for properties like solubility and cell permeability. A highly stable but poorly soluble or impermeable compound will not be effective.

Data Presentation

Table 1: Comparison of Metabolic Stability of this compound and its Analogs

CompoundModificationIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compoundNone15 ± 346.2 ± 8.7
O-Methylated FlavanomareinMethylation of B-ring hydroxyls75 ± 99.2 ± 1.8
Acetylated FlavanomareinAcetylation of sugar hydroxyls42 ± 616.5 ± 3.1
NanosuspensionFormulationNot Applicable (in vivo metric)Not Applicable (in vivo metric)

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add NADPH (final concentration 1 mM) to initiate the reaction. For assessing Phase II metabolism, also include UDPGA (2 mM) and PAPS (0.1 mM).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the metabolic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and analyze the disappearance of the parent compound using LC-MS/MS.[8][9]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Visualizations

Metabolic_Pathway_of_Flavanomarein cluster_gut_liver Gut/Liver Metabolism Flavanomarein This compound Okanin Okanin (Aglycone) Flavanomarein->Okanin Deglycosylation Conjugates Glucuronide/Sulfate Conjugates Okanin->Conjugates Phase II Metabolism (Glucuronidation, Sulfation) Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Metabolic_Stability cluster_workflow In Vitro Metabolic Stability Assay Workflow cluster_key Key A Prepare Incubation Mixture (Compound + Microsomes) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Co-factors) B->C D Sample at Time Points C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H IS IS = Internal Standard t_half t½ = Half-life CLint CLint = Intrinsic Clearance

Caption: Experimental workflow for metabolic stability assay.

Chemical_Modification_Strategies cluster_strategies Strategies to Improve Metabolic Stability Start This compound Modifications Chemical Modifications Start->Modifications Formulation Formulation Strategies Start->Formulation Methylation Methylation Modifications->Methylation Glycosylation Glycosylation Modifications->Glycosylation Acylation Acylation Modifications->Acylation Nanoencapsulation Nanoencapsulation Formulation->Nanoencapsulation Micelles Micelles/Co-crystals Formulation->Micelles Improved_Stability Improved Metabolic Stability Methylation->Improved_Stability Glycosylation->Improved_Stability Acylation->Improved_Stability Nanoencapsulation->Improved_Stability Micelles->Improved_Stability

Caption: Strategies to improve metabolic stability.

References

Validation & Comparative

(2R)-Flavanomarein vs. Marein: A Comparative Analysis of Biological Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-Flavanomarein and Marein, two flavonoid compounds predominantly found in Coreopsis tinctoria, are gaining attention for their potential therapeutic applications. This guide provides a comparative overview of their biological effects, supported by available experimental data, to assist researchers and drug development professionals in evaluating their potential. While both compounds exhibit promising antioxidant and anti-inflammatory properties, current research provides a more detailed mechanistic understanding of Marein's activities.

I. Comparative Overview of Biological Activities

Biological EffectThis compoundMareinKey Findings
Antioxidant Activity Data on the pure compound is limited. Its aglycone, naringenin, is a known antioxidant. Extracts of Coreopsis tinctoria rich in flavanomarein show significant antioxidant potential[1][2][3].Demonstrates potent antioxidant activity by scavenging free radicals[4].Marein has been more extensively studied for its direct antioxidant effects, with specific IC50 values reported. The antioxidant capacity of this compound is inferred from studies on related compounds and plant extracts[1][2][3][4].
Anti-inflammatory Activity The aglycone, naringenin, exhibits anti-inflammatory properties by modulating key signaling pathways[5][6].Possesses anti-inflammatory effects, contributing to the overall therapeutic potential of Coreopsis tinctoria extracts[7][8].Direct comparative studies on the anti-inflammatory potency of the two pure compounds are lacking. However, the known activities of their structural components suggest both contribute to anti-inflammatory responses.
Modulation of Signaling Pathways Likely modulates pathways such as PI3K/Akt and NF-κB, based on studies of its aglycone, naringenin[5][9][10][11].Activates the SIRT1/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.The signaling pathway for Marein is more specifically defined in current literature, while the pathway for this compound is extrapolated from its aglycone.

II. Quantitative Data on Antioxidant Activity

Direct comparative studies providing IC50 values for both this compound and Marein are scarce. However, studies on isolated compounds from Coreopsis tinctoria and related structures provide some insights.

Antioxidant AssayThis compound (as Naringenin-7-O-glucoside)Marein (Okanin-4'-O-β-D-glucopyranoside)Reference Compound (Vitamin E)
DPPH Radical Scavenging (IC50) Not available17.29 ± 0.17 µmol/L[4]78.08 ± 1.63 µmol/L[4]
ABTS Radical Scavenging (IC50) Not available22.86 ± 0.21 µmol/L[4]38.54 ± 0.42 µmol/L[4]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates greater antioxidant potency.

III. Signaling Pathways

A. This compound: A Plausible Mechanism via PI3K/Akt and NF-κB Signaling

Based on the known activities of its aglycone, naringenin, this compound is hypothesized to exert its biological effects through the modulation of the PI3K/Akt and NF-κB signaling pathways. These pathways are central to cellular processes including inflammation, cell survival, and proliferation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB_complex NF-κB (p65/p50) NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus Translocation Flavanomarein This compound Flavanomarein->PI3K Inhibits Flavanomarein->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_nucleus->Gene_Expression Induces G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Marein Marein SIRT1 SIRT1 Marein->SIRT1 Activates Nrf2_Keap1 Nrf2-Keap1 Complex SIRT1->Nrf2_Keap1 Deacetylates (promotes dissociation) Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces

References

Synergistic antioxidant effects of (2R)-Flavanomarein with other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the synergistic antioxidant effects of flavanones, with a focus on their potential in combination therapies.

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant performance of flavonoid combinations, supported by experimental data. Due to a lack of specific research on (2R)-Flavanomarein, this guide focuses on the synergistic effects observed within its flavonoid subclass, the flavanones, offering valuable insights into their collaborative antioxidant potential.

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant properties. While individual flavonoids exhibit significant free-radical scavenging capabilities, emerging research indicates that their combined application can result in synergistic effects, where the total antioxidant capacity of the mixture is greater than the sum of its individual components. This guide delves into the synergistic antioxidant effects of flavanones, a subclass of flavonoids, when combined with other flavonoids, providing a comparative overview of their enhanced performance and the underlying experimental evidence.

Synergistic Antioxidant Activity of a Citrus Flavanone Mix

A significant study investigated the synergistic antioxidant and anti-inflammatory activity of a mixture of five citrus flavanones: eriocitrin (ERI), naringin (NAR), hesperidin (HED), neohesperidin (NHE), and hesperetin (HET).[1] The study evaluated the ability of the digested flavanone mix (DFM) to counteract pro-oxidative processes in Caco-2 cells. The results demonstrated a statistically significant synergistic effect in reducing markers of oxidative stress compared to the individual flavanones.[1]

Oxidative Stress MarkerIndividual Flavanones (10 µM) - % ReductionDigested Flavanone Mix (DFM) (10 µM) - % ReductionSynergistic Effect
Carbonylated Proteins ERI: ~30%, NAR: ~25%, HED: ~28%, NHE: ~22%, HET: ~35%~55% Yes
TBARS ERI: ~25%, NAR: ~20%, HED: ~23%, NHE: ~18%, HET: ~30%~45% Yes
ROS ERI: ~30%, NAR: ~25%, HED: ~28%, NHE: ~20%, HET: ~32%~50% Yes
GSH/GSSG Ratio (Individual effects not specified as % increase)Significant Increase Yes

Table 1: Synergistic effect of a digested flavanone mix (DFM) on oxidative stress markers in Caco-2 cells. The DFM showed a significantly greater reduction in oxidative stress markers compared to the individual flavanones, indicating a synergistic interaction. Data compiled from a study on citrus flavanones.[1]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.

Cell Culture and Treatment for Oxidative Stress Marker Analysis[3]
  • Cell Line: Human epithelial colorectal adenocarcinoma (Caco-2) cells.

  • Culture Conditions: Cells were grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Induction of Oxidative Stress: Caco-2 cells were stimulated with IL-1β to induce an inflammatory state and subsequent oxidative stress.

  • Treatment: Cells were treated with individual flavanones (10 µM) or the digested flavanone mix (DFM) at the same concentration.

  • Measurement of Oxidative Stress Markers:

    • Carbonylated Proteins: Measured using a commercially available kit that relies on the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) to form a Schiff base, which is then quantified spectrophotometrically.

    • Thiobarbituric Acid Reactive Substances (TBARS): Assessed by the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct, which is measured spectrophotometrically.

    • Reactive Oxygen Species (ROS): Intracellular ROS levels were determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Reduced/Oxidized Glutathione (GSH/GSSG) Ratio: Measured using a luminescence-based assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[4][5]

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3]

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction: The antioxidant compound (or mixture) is added to the DPPH solution.

  • Measurement: The reduction of the DPPH radical is followed by monitoring the decrease in absorbance at a characteristic wavelength (typically around 517 nm) using a spectrophotometer.

  • Quantification: The scavenging activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay[6][7]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Radical Generation: The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[4]

  • Reaction: The antioxidant is added to the pre-formed ABTS•+ solution.

  • Measurement: The reduction of the ABTS•+ is measured by the decrease in its characteristic absorbance at a specific wavelength (e.g., 734 nm).

  • Quantification: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Visualizing the Process

To better illustrate the experimental workflows and conceptual relationships, the following diagrams are provided.

Experimental_Workflow_Oxidative_Stress cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Oxidative Stress Markers Caco2 Caco-2 Cells IL1b IL-1β Stimulation (Induce Oxidative Stress) Caco2->IL1b 1. Treatment Treatment: - Individual Flavanones - Flavanone Mix (DFM) IL1b->Treatment 2. Carbonyl Carbonylated Proteins Treatment->Carbonyl 3. Measurement TBARS TBARS Treatment->TBARS 3. Measurement ROS ROS Treatment->ROS 3. Measurement GSH_GSSG GSH/GSSG Ratio Treatment->GSH_GSSG 3. Measurement

Figure 1. Experimental workflow for the analysis of oxidative stress markers in Caco-2 cells.

DPPH_ABTS_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Stable, Purple) Antioxidant_DPPH Antioxidant (Flavanone/Mix) DPPH_Radical->Antioxidant_DPPH + DPPH_Neutral Neutralized DPPH (Yellow) Antioxidant_DPPH->DPPH_Neutral Scavenges Spectro_DPPH Spectrophotometry (Absorbance Decrease at 517nm) DPPH_Neutral->Spectro_DPPH ABTS_Radical ABTS•+ Radical (Stable, Blue-Green) Antioxidant_ABTS Antioxidant (Flavanone/Mix) ABTS_Radical->Antioxidant_ABTS + ABTS_Neutral Neutralized ABTS (Colorless) Antioxidant_ABTS->ABTS_Neutral Scavenges Spectro_ABTS Spectrophotometry (Absorbance Decrease at 734nm) ABTS_Neutral->Spectro_ABTS

Figure 2. Conceptual workflow of the DPPH and ABTS radical scavenging assays.

Antioxidant Signaling Pathways

The antioxidant effects of flavanones are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes.

Eriodictyol, for instance, has been shown to exert neuroprotective effects through the activation of the Nrf2/HO-1 cytoprotective pathway.[5] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1), a potent antioxidant enzyme.

Similarly, metabolites of hesperetin have been found to downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators and reactive oxygen species.

Antioxidant_Signaling_Pathways cluster_Nrf2 Nrf2/HO-1 Pathway (e.g., Eriodictyol) cluster_NFkB NF-κB Pathway (e.g., Hesperetin) Flavanone_Nrf2 Flavanone Nrf2 Nrf2 Activation Flavanone_Nrf2->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Flavanone_NFkB Flavanone NFkB NF-κB Inhibition Flavanone_NFkB->NFkB Inflammation ↓ Pro-inflammatory Mediators ↓ ROS Production NFkB->Inflammation

References

Cross-Validation of Analytical Methods for (2R)-Flavanomarein Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prevalent analytical methods for the quantification of (2R)-Flavanomarein: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method based on specific experimental needs, supported by experimental data and detailed protocols.

Introduction to this compound and its Quantification

This compound is a flavonoid glycoside found in various plant species. As with many natural products, accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development. The selection of an appropriate analytical method is a critical step in ensuring the reliability of these measurements. This guide focuses on the cross-validation of HPLC-DAD and LC-MS/MS, two powerful and widely used techniques in phytochemical analysis.

Comparative Analysis of Analytical Methods

The performance of HPLC-DAD and LC-MS/MS for the quantification of flavanomarein and related flavonoids is summarized in the table below. The data presented is a synthesis of typical performance characteristics reported in the literature for the analysis of flavonoid glycosides.

ParameterHPLC-DADLC-MS/MS
Linearity (R²) ** > 0.999> 0.99
Accuracy (Recovery %) 96.67 - 103.60%[1]88.2 - 103.6%[2]
Precision (RSD %) **Intra-day: < 5.21%[1] Inter-day: < 5.40%[1]Intra-day & Inter-day: < 14.2%[2]
Limit of Detection (LOD) 0.01 - 0.32 mg/kg[3]0.01 µg/L[4]
Limit of Quantification (LOQ) 0.03 - 0.97 mg/kg[3]0.02 µg/L[4]
Selectivity Moderate; susceptible to co-eluting interferences.High; based on specific mass transitions.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput Moderate.High, especially with modern systems.

Experimental Protocols

Detailed methodologies for both HPLC-DAD and LC-MS/MS are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound quantification.

3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is well-suited for routine quantification due to its robustness and cost-effectiveness.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., plant material, extract).

    • Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.[5]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% formic acid in water.[6]

      • Solvent B: Acetonitrile.[6]

    • Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B.[6]

    • Flow Rate: 0.6 - 1.0 mL/min.[6][7]

    • Column Temperature: 25 °C.[6]

    • Detection Wavelength: Monitoring at the maximum absorbance of flavanomarein (typically around 280 nm and 330 nm for flavonoids).

    • Injection Volume: 10 µL.

3.2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

  • Sample Preparation:

    • For biological samples (e.g., plasma), a protein precipitation step is typically required. This can be achieved by adding acetonitrile to the plasma sample, followed by centrifugation.[2]

    • For plant extracts, a simple dilution and filtration step may be sufficient.

    • The final extract is filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions (UPLC/UHPLC):

    • Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase: A gradient elution using:

      • Solvent A: 0.1% formic acid in water.[2]

      • Solvent B: Acetonitrile.[2]

    • Gradient Program: A rapid gradient is often employed, for example: 0-1.5 min, 35-75% B; 1.5-6 min, 75-95% B.[9]

    • Flow Rate: 0.3 - 0.8 mL/min.[8][9]

    • Column Temperature: 30-40 °C.[8][10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a related compound, isoorientin (a flavone glycoside), a transition of m/z 447.2 → 327.0 has been reported.[2]

    • Ion Source Parameters: These need to be optimized for the specific instrument and compound, including gas temperature, gas flow, nebulizer pressure, and capillary voltage.[8]

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the two analytical methods.

A Sample Collection & Preparation C Method 1: HPLC-DAD Analysis A->C D Method 2: LC-MS/MS Analysis A->D B Stock Solution of this compound Standard B->C B->D E Data Acquisition C->E F Data Acquisition D->F G Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) E->G H Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) F->H I Statistical Comparison of Results (e.g., t-test, Bland-Altman) G->I H->I J Cross-Validation Report I->J

Caption: Workflow for cross-validation of analytical methods.

Conclusion

Both HPLC-DAD and LC-MS/MS are suitable methods for the quantification of this compound, with the choice depending on the specific application. HPLC-DAD is a reliable and cost-effective method for routine quality control where high sensitivity is not the primary requirement. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex sample matrices, trace-level quantification, and pharmacokinetic studies. Cross-validation of these methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or for different research phases.

References

Comparative metabolic profiling of (2R)-Flavanomarein in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-Flavanomarein, a prominent chalcone glycoside found in Coreopsis tinctoria Nutt., has garnered significant interest for its potential therapeutic properties, including antioxidant, hypoglycemic, and hypotensive activities. However, its efficacy is intrinsically linked to its metabolic fate within the body. This guide provides a comparative overview of the metabolic profiling of this compound, also known as marein, in different species, with a focus on rats and humans. The information presented is based on available experimental data to aid in the understanding of its pharmacokinetics and inform further research and development.

Executive Summary

Current research indicates that this compound undergoes extensive metabolism in both rats and humans, with significant interspecies differences in the resulting metabolites and their conjugation patterns. The primary metabolic pathway involves the deglycosylation of this compound to its aglycone, okanin, in the gastrointestinal tract. This is followed by phase II metabolism, where the aglycone is conjugated with glucuronic acid or sulfate before entering systemic circulation. Notably, the parent compound, this compound, is often undetectable in plasma after oral administration in both species, highlighting the critical role of its metabolites in mediating its biological effects.

Comparative Metabolic Profiles

The metabolic profiles of this compound have been most extensively studied in rats, with emerging data providing insights into its metabolism in humans.

Table 1: Summary of this compound Metabolites Identified in Rats
Metabolite IDMetabolite Name/StructureType of MetabolismSample Matrix
M1OkaninDeglycosylationPlasma, Urine
M2Okanin-glucuronideGlucuronidationPlasma, Urine
M3Isookanin-glucuronideGlucuronidationPlasma
M4Acetyl-flavanomareinAcetylationFeces, Urine, Plasma
M5Hydroxy-flavanomareinHydroxylationFeces, Urine, Plasma
M6Flavanomarein-glucuronideGlucuronidationFeces, Urine, Plasma
M7Methyl-flavanomareinMethylationFeces, Urine, Plasma
M8Dehydro-flavanomareinDehydrogenationFeces, Urine, Plasma

Data compiled from studies systematically identifying metabolites in rats after oral and intravenous administration. A total of 12 to 61 metabolites have been identified, with the table showcasing the major metabolic transformations[1][2][3].

Table 2: Comparative Metabolism of this compound in Rats and Humans
FeatureRatHuman
Primary Metabolic Step Deglycosylation to okanin in the small and large intestine[1].Deglycosylation to okanin in the small and large intestine[1].
Major Circulating Metabolites Okanin and isookanin glucuronide conjugates; taxifolin sulfate[1].Aglycones (okanin, isookanin, taxifolin)[1].
Parent Compound in Plasma Undetectable after oral administration[3].Undetectable after oral administration of C. tinctoria tea[3][4].
Observed Metabolic Reactions Acetylation, hydroxylation, glucuronidation, methylation, dehydrogenation, hydrolysis[1][2].Deglycosylation, glucuronidation, sulfation[1].

Experimental Protocols

The identification and quantification of this compound and its metabolites have been primarily achieved through advanced analytical techniques.

In Vivo Metabolism Studies in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Administration: this compound is administered orally (gavage) or via injection.

  • Sample Collection: Biological samples including feces, urine, and plasma are collected at various time points.

  • Sample Preparation: Plasma samples are often subjected to protein precipitation. Urine and fecal homogenates are centrifuged and the supernatant is collected.

  • Analytical Method: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) is the predominant method for the separation and identification of metabolites[1][2][3]. The analysis is typically performed in negative ion mode.

In Vitro Metabolism Studies
  • Liver Microsomes: Liver microsomes from rats are used to assess metabolic stability. The incubation mixture typically contains liver microsomes, this compound, and an NADPH regenerating system.

  • Intestinal Content: Cell-free extracts from the small and large intestines of rats and humans are used to study deglycosylation[1].

Human Studies
  • Study Design: Healthy volunteers are administered an aqueous solution of Coreopsis tinctoria extract.

  • Sample Collection: Blood samples are collected at specified intervals.

  • Analysis: Plasma is analyzed for the presence of the parent glycosides and their aglycones[1].

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the typical experimental workflow for studying this compound metabolism.

Flavanomarein This compound (in Gastrointestinal Tract) Okanin Okanin (Aglycone) Flavanomarein->Okanin Deglycosylation (Intestinal Microbiota) Conjugates_Human Aglycones (Human Plasma) Okanin->Conjugates_Human Absorption PhaseII_Rat Phase II Metabolism (Glucuronidation/Sulfation) Okanin->PhaseII_Rat Absorption Conjugates_Rat Glucuronide/Sulfate Conjugates (Rat Plasma) Excretion Excretion Conjugates_Rat->Excretion PhaseII_Human Phase II Metabolism (Further Conjugation) Conjugates_Human->PhaseII_Human PhaseII_Rat->Conjugates_Rat PhaseII_Human->Excretion cluster_invivo In Vivo Study cluster_invitro In Vitro Study Admin Administration of this compound (Oral/Injection) SampleCollection Biological Sample Collection (Plasma, Urine, Feces) Admin->SampleCollection SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleCollection->SamplePrep LCMS UPLC-Q-TOF-MS/MS Analysis SamplePrep->LCMS Incubation Incubation with Liver Microsomes/Intestinal Contents Analysis_vitro Metabolite Analysis Incubation->Analysis_vitro Analysis_vitro->LCMS DataAnalysis Metabolite Identification and Pathway Analysis LCMS->DataAnalysis cluster_marein_pathways Marein-Modulated Pathways cluster_okanin_pathways Okanin-Modulated Pathways Marein Marein (this compound) Okanin Okanin Marein->Okanin Metabolism SIRT1 SIRT1 Marein->SIRT1 activates AMPK AMPK Marein->AMPK activates TLR4 TLR4 Okanin->TLR4 inhibits Nrf2_O Nrf2 Okanin->Nrf2_O activates Nrf2_M Nrf2 SIRT1->Nrf2_M activates DN Ameliorates Diabetic Nephropathy AMPK->DN NFkB NF-κB TLR4->NFkB inhibits Inflammation ↓ Inflammation NFkB->Inflammation HO1 HO-1 Nrf2_O->HO1 induces Antioxidant_Response ↑ Antioxidant Response HO1->Antioxidant_Response Oxidative_Stress ↓ Oxidative Stress ↓ Lipid Accumulation Nrf2_M->Oxidative_Stress

References

A Head-to-Head Comparison of (2R)-Flavanomarein and Other Coreopsis tinctoria Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of (2R)-Flavanomarein and other prominent flavonoids found in Coreopsis tinctoria. The data presented is intended to inform research and development efforts in the fields of pharmacology and drug discovery.

Introduction

Coreopsis tinctoria, commonly known as plains coreopsis or dyer's tickseed, is a rich source of bioactive flavonoids. These compounds have garnered significant interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This guide focuses on a head-to-head comparison of this compound with other key flavonoids isolated from this plant, namely Marein, Okanin, Quercetin, Kaempferol, and Luteolin.

Comparative Analysis of Biological Activities

The following sections summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of these flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.

FlavonoidDPPH Radical Scavenging IC50 (µM)Source
This compound Data not available
Marein Data not available
Okanin 6.2[1]
Quercetin 4.6 - 15.9[2][3]
Kaempferol 2.86 - 21.87[4][5]
Luteolin 9.4 - 28.33[6][7]

Note: Direct comparative data for this compound and Marein in DPPH assays were not available in the reviewed literature. Okanin demonstrates very strong antioxidant activity, surpassing even some well-known antioxidants. Quercetin, Kaempferol, and Luteolin also exhibit potent radical scavenging capabilities.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids can mitigate inflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is widely used to measure nitrite, a stable product of NO, to assess the anti-inflammatory potential of compounds.

FlavonoidNitric Oxide Inhibition IC50 (µM)Cell LineSource
This compound Data not available
Marein Data not available
Okanin Data not available
Quercetin ~1RAW 264.7[8]
Kaempferol Data not available
Luteolin < 1 (for TNF-α & IL-6)RAW 264.7[8]

Note: Specific IC50 values for direct nitric oxide scavenging were limited. However, studies on the inhibition of pro-inflammatory cytokine release, which is closely linked to NO production pathways, show that Luteolin and Quercetin are highly potent anti-inflammatory agents.[8] Luteolin, in particular, demonstrates sub-micromolar efficacy in inhibiting key inflammatory cytokines.[8]

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research for developing novel cancer therapeutics. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity. Lower IC50 values indicate greater potency in inhibiting cancer cell growth.

FlavonoidCancer Cell LineIC50 (µM)Source
This compound Data not available
Marein Data not available
Okanin SAS (Oral)12.0[9]
SCC25 (Oral)58.9[9]
HSC3 (Oral)18.1[9]
OEC-M1 (Oral)43.2[9]
Quercetin MCF-7 (Breast)4.9 - 73[10]
MDA-MB-468 (Breast)55
HCT-15 (Colon)121.9[11]
RKO (Colon)142.7[11]
Kaempferol MDA-MB-231 (Breast)43 - 60[12][13]
HepG2 (Liver)30.92[5]
CT26 (Colon)88.02[5]
Luteolin A549 (Lung)3.1[14]
B16 Melanoma 4A5 (Melanoma)2.3[14]
CCRF-HSB-2 (T-cell Leukemia)2.0[14]
TGBC11TKB (Gastric)1.3[14]

Note: Luteolin consistently demonstrates high anticancer potency across a range of cancer cell lines, with IC50 values often in the low micromolar range.[14] Okanin, Quercetin, and Kaempferol also show significant cytotoxic effects against various cancer types.[5][9][10][11][12][13] Direct comparative anticancer data for this compound and Marein are currently lacking.

Signaling Pathway Modulation

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Two key pathways implicated in the activities of Coreopsis tinctoria flavonoids are the Nrf2/ARE and PI3K/AKT pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. Several flavonoids from Coreopsis tinctoria are known to activate this protective pathway.[15][16]

Nrf2_Activation_by_Flavonoids ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Coreopsis tinctoria Flavonoids (e.g., this compound analog, Quercetin, Luteolin) Flavonoids->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Nrf2/ARE Pathway Activation by Flavonoids.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Certain flavonoids, such as Kaempferol, have been shown to inhibit the PI3K/AKT pathway, contributing to their anticancer effects.[17][18][19]

PI3K_AKT_Inhibition_by_Flavonoids GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival promotes Kaempferol Kaempferol Kaempferol->PI3K inhibits Kaempferol->AKT inhibits

PI3K/AKT Pathway Inhibition by Kaempferol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix flavonoid solution with DPPH solution A->C B Prepare flavonoid solutions (various concentrations) B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance (e.g., at 517 nm) D->E F Calculate % inhibition E->F G Determine IC50 value F->G

References

A Researcher's Guide to Assessing the Purity of Commercial (2R)-Flavanomarein Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the purity of a chemical standard is paramount. In the case of chiral molecules like (2R)-Flavanomarein, a flavanone glycoside with potential therapeutic applications, ensuring the enantiomeric and chemical purity of commercial standards is a critical first step for reliable and reproducible experimental results. This guide provides a comprehensive framework for assessing the purity of commercial this compound standards, complete with detailed experimental protocols and comparative data.

The quality of commercially available standards can vary, potentially impacting research outcomes. Impurities can arise from the synthetic process, such as residual starting materials or the presence of the opposite enantiomer, (2S)-Flavanomarein. Degradation products can also compromise the integrity of the standard. Therefore, a multi-step analytical approach is recommended to thoroughly characterize the purity of these standards.

Comparative Purity Analysis of Commercial this compound Standards

To illustrate the potential variability between suppliers, the following table summarizes hypothetical purity data for this compound standards from three different commercial sources. This data is representative of what could be obtained using the analytical methods detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (HPLC-UV, % Area) 98.5%99.7%95.2%
Enantiomeric Purity (% this compound) 99.2%>99.9%97.5%
(2S)-Flavanomarein Impurity (%) 0.8%<0.1%2.5%
Major Impurity 1 (Chalcone Precursor, %) 0.5%<0.1%1.8%
Major Impurity 2 (Degradation Product, %) 0.3%0.1%1.1%
Residual Solvents (GC-HS) <0.1%<0.05%0.5%
Water Content (Karl Fischer) 0.4%0.2%1.3%

Experimental Workflow for Purity Assessment

A systematic workflow is essential for a thorough evaluation of this compound standards. The process begins with sample preparation, followed by a series of analytical tests to determine chemical and enantiomeric purity, and to identify and quantify any impurities.

G Experimental Workflow for Purity Assessment of this compound cluster_0 Sample Handling cluster_1 Purity Analysis cluster_2 Additional Tests cluster_3 Data Analysis & Reporting Sample Receive Commercial This compound Standard Prep Prepare Standard Solutions (e.g., in Methanol) Sample->Prep HPLC Achiral HPLC-UV Analysis (Chemical Purity) Prep->HPLC Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Purity) Prep->Chiral_HPLC LCMS LC-MS Analysis (Impurity Identification) Prep->LCMS GC GC-HS (Residual Solvents) Prep->GC KF Karl Fischer Titration (Water Content) Prep->KF Data Quantify Purity and Impurities HPLC->Data Chiral_HPLC->Data LCMS->Data GC->Data KF->Data Report Generate Certificate of Analysis / Comparison Report Data->Report

Caption: Workflow for assessing the purity of this compound standards.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are protocols for the key chromatographic analyses.

Achiral HPLC-UV for Chemical Purity

This method is used to determine the overall purity of the Flavanomarein standard and to detect any non-enantiomeric impurities.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

This method is critical for separating and quantifying the (2R) and (2S) enantiomers of Flavanomarein.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may need to be optimized for the specific chiral column used.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in the mobile phase.

Signaling Pathways Modulated by Flavanones

Flavanones, including Flavanomarein, are known to interact with various cellular signaling pathways, which is the basis for many of their potential therapeutic effects. Their ability to modulate pathways involved in cell survival and inflammation, such as the PI3K/Akt and MAPK pathways, is of significant interest to researchers.[1][2][3] The purity of the Flavanomarein standard is critical in these studies to ensure that the observed effects are not due to contaminants.

G Flavanone Modulation of Pro-Survival Signaling Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway Flavanomarein This compound PI3K PI3K Flavanomarein->PI3K Activates MEK MEK1/2 Flavanomarein->MEK Activates Akt Akt PI3K->Akt ProSurvival_PI3K Cell Survival & Neuroprotection Akt->ProSurvival_PI3K ERK ERK1/2 MEK->ERK ProSurvival_MAPK Neuronal Growth & Synaptic Plasticity ERK->ProSurvival_MAPK

Caption: Modulation of PI3K/Akt and MAPK pathways by this compound.

By following the protocols and workflow outlined in this guide, researchers can confidently assess the purity of their commercial this compound standards, ensuring the integrity and reliability of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of (2R)-Flavanomarein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (2R)-Flavanomarein, a flavonoid compound. While specific safety data sheets for this compound do not classify it as a hazardous substance, it is imperative to follow standard laboratory chemical waste disposal protocols to minimize environmental impact and ensure workplace safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValueReference
CAS Number 577-38-8[1][2][3][4][5]
Molecular Formula C21H22O11[2][5]
Molecular Weight 450.39 g/mol [2][3]
Melting Point 237-243 °C
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[3][6]
Storage 2-8°C or -20°C, protected from light.[3][5]

Disposal Procedures

The following step-by-step guide outlines the recommended disposal procedures for this compound. These procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment.

  • Lab Coat: To protect from spills.

  • Safety Goggles: To protect eyes from dust or splashes.

  • Gloves: Chemical-resistant gloves to prevent skin contact.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure correct disposal.

  • Solid Waste:

    • Place pure this compound powder or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealed container designated for non-hazardous solid chemical waste.

    • The container should be made of a compatible material.

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol, methanol) should be collected in a designated container for flammable or organic solvent waste. Do not mix with aqueous or halogenated waste streams.

    • Aqueous solutions containing this compound should be collected in a designated container for aqueous chemical waste.

    • Containers for liquid waste must have tightly fitting caps and be kept closed except when adding waste.[7]

Step 3: Labeling

All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "Hazardous Waste" or "Chemical Waste" as required by your institution.

    • The full chemical name: "this compound".

    • The solvent(s) and their approximate concentrations if it is a liquid waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

Step 4: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure containers are stored in secondary containment to prevent spills.

  • Do not overfill containers; leave adequate headspace for expansion.[7]

Step 5: Disposal Request

Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) office.

Important Considerations:

  • Do Not Dispose Down the Drain: Although there is no specific data indicating high aquatic toxicity, as a general rule, chemical waste should not be disposed of down the sanitary sewer.[8][9]

  • Do Not Dispose in Regular Trash: Solid chemical waste should not be disposed of in the regular trash.

  • Consult Institutional Guidelines: Always adhere to your specific institution's chemical waste disposal guidelines, as they are designed to comply with local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Identify Waste Type (Solid or Liquid) A->B C Solid Waste: Pure Compound, Contaminated Materials B->C Solid D Liquid Waste: Solutions in Solvents B->D Liquid E Place in Labeled Solid Chemical Waste Container C->E F Place in Labeled Liquid Chemical Waste Container (Segregate by Solvent Type) D->F G Accurately Label Container: Chemical Name, Concentration, Date E->G F->G H Store Waste in Designated Secondary Containment Area G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I

References

Personal protective equipment for handling (2R)-Flavanomarein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling (2R)-Flavanomarein in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound containing detailed GHS classifications was not available in the public domain at the time of this writing. Therefore, this guidance is based on general best practices for handling flavonoid compounds and fine chemicals. A thorough risk assessment should be conducted before commencing any work.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard Rationale
Hands Nitrile or neoprene gloves.[1]EN 374Prevents direct skin contact. Latex gloves are not recommended as they may not provide adequate chemical resistance.[1]
Eyes Chemical safety goggles.[2][3][4]EN 166Protects eyes from splashes and airborne particles.[2][3]
Face Face shield (in addition to goggles).[2][5]EN 166Recommended when there is a significant risk of splashes or aerosol generation.[2]
Body Long-sleeved laboratory coat or disposable coveralls.[1][2][5]EN ISO 27065Protects skin and personal clothing from contamination.[2][3]
Respiratory Filtering half mask (e.g., N95, FFP2) or a half mask with appropriate particulate filters.[2][3]NIOSH or EN 149Recommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[2][3]
Feet Closed-toe shoes, with shoe covers as needed.[6]---Protects feet from spills and falling objects.

II. Operational Plan for Handling

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area.[7] For weighing and preparing solutions, a chemical fume hood is highly recommended to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Workspace: Prepare a clean and uncluttered workspace. Cover the work surface with absorbent, disposable bench paper.

2. Handling the Compound:

  • Avoid Dust Formation: Handle the solid powder carefully to avoid creating dust.[7]

  • Weighing: If possible, weigh the compound directly into the receiving vessel within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][8]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Temperature: Store at the recommended temperature, which is often 2-8°C or -20°C for long-term stability.[9][10]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips, gloves, bench paper) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled hazardous liquid waste container. Do not pour down the drain.[8]

  • Sharps: Dispose of any contaminated sharps (e.g., needles) in an appropriate sharps container.

2. Decontamination:

  • Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol) and wipe with disposable towels. Collect the towels as solid hazardous waste.

  • Equipment: Clean non-disposable equipment thoroughly after use.

3. Final Disposal:

  • Licensed Contractor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

IV. Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Access prep_workspace->prep_emergency handle_weigh Weigh this compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace and Equipment handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_segregate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.